molecular formula C11H9N B1412602 6-Ethynyl-1-methyl-1H-indole CAS No. 1816951-00-4

6-Ethynyl-1-methyl-1H-indole

Cat. No.: B1412602
CAS No.: 1816951-00-4
M. Wt: 155.2 g/mol
InChI Key: LPKLCOJZMWRMDI-UHFFFAOYSA-N
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Description

6-Ethynyl-1-methyl-1H-indole is a useful research compound. Its molecular formula is C11H9N and its molecular weight is 155.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethynyl-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-3-9-4-5-10-6-7-12(2)11(10)8-9/h1,4-8H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKLCOJZMWRMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Spectroscopic Guide to 6-Ethynyl-1-methyl-1H-indole: Elucidating Molecular Structure through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Ethynyl-1-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in fundamental principles and practical insights. Our objective is to empower researchers to confidently identify and characterize this and similar molecules.

Introduction: The Significance of this compound

Indole derivatives are a cornerstone of many biologically active compounds. The introduction of an ethynyl group at the C6 position and a methyl group at the N1 position creates a molecule with unique electronic and steric properties, making it a valuable building block for novel therapeutics and functional materials. Accurate and unambiguous structural confirmation is paramount, and for this, we turn to the triumvirate of modern organic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide will dissect the expected spectroscopic signature of this compound, providing a detailed rationale for the interpretation of its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will examine both ¹H and ¹³C NMR data.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the aromaticity of the indole ring, the electronegativity of the nitrogen atom, and the anisotropic effects of the alkyne group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H (alkyne)~3.1s-1H
H2~7.1d~3.01H
H3~6.5d~3.01H
H4~7.6d~8.51H
H5~7.2dd~8.5, ~1.51H
H7~7.5d~1.51H
N-CH₃~3.8s-3H

Interpretation and Rationale:

  • Aromatic Protons (H2, H3, H4, H5, H7): The protons on the indole ring will resonate in the aromatic region (δ 6.5-8.0 ppm). The specific shifts and coupling patterns are characteristic of the substitution pattern. H4 and H5 will show a larger coupling constant due to their ortho relationship. H7 will appear as a doublet due to coupling with H5. H2 and H3, on the pyrrole ring, will exhibit a smaller coupling constant.

  • Alkynyl Proton: The terminal alkyne proton is expected to appear in the range of δ 2.0-3.0 ppm.[1] This seemingly upfield shift for a proton attached to a π-system is due to the magnetic anisotropy of the triple bond, which creates a shielding cone along the axis of the bond.

  • N-Methyl Protons: The protons of the methyl group attached to the nitrogen will appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent nitrogen atom.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environment.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation and instrumentation are the same as for ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets for each unique carbon.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~128
C3~101
C3a~129
C4~122
C5~124
C6~118
C7~110
C7a~137
C (alkyne, C≡CH)~83
CH (alkyne, C≡C H)~78
N-CH₃~33

Interpretation and Rationale:

  • Indole Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The quaternary carbons (C3a, C6, and C7a) can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Alkynyl Carbons: The sp-hybridized carbons of the alkyne group typically appear in the range of δ 65-85 ppm.[2] The carbon attached to the proton (C≡C H) will be slightly upfield compared to the carbon attached to the indole ring.

  • N-Methyl Carbon: The carbon of the N-methyl group will be found in the aliphatic region, typically around δ 30-35 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. For this compound, the key signatures will be from the terminal alkyne and the aromatic system.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands:

Functional GroupPredicted Absorption (cm⁻¹)Intensity
≡C-H stretch (alkyne)~3300Strong, sharp
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic, N-CH₃)2950-2850Medium
C≡C stretch (alkyne)2150-2100Weak to medium
C=C stretch (aromatic)1600-1450Medium to strong

Interpretation and Rationale:

  • Terminal Alkyne: The most diagnostic peaks for the ethynyl group are the ≡C-H stretch, which appears as a strong, sharp band around 3300 cm⁻¹, and the C≡C triple bond stretch, which is found in a relatively uncongested region of the spectrum between 2100-2260 cm⁻¹.[3] The intensity of the C≡C stretch can be weak.[4]

  • Aromatic System: The C-H stretching vibrations of the indole ring will appear just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring will be observed as a series of bands in the 1600-1450 cm⁻¹ region.

  • N-Methyl Group: The C-H stretching of the methyl group will be visible in the 2950-2850 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through analysis of its fragmentation pattern.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for small molecules, which causes fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that often results in a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data (EI):

  • Molecular Ion (M⁺): m/z = 155.0735 (for C₁₁H₉N)

  • Key Fragment Ions:

    • m/z = 154 ([M-H]⁺): Loss of a hydrogen radical.

    • m/z = 140 ([M-CH₃]⁺): Loss of the N-methyl group.

    • m/z = 130: A common fragment for methylindoles.[5]

    • m/z = 129: Loss of acetylene (C₂H₂) from the molecular ion.

    • m/z = 115: Further fragmentation of the indole ring.

Interpretation and Rationale:

The fragmentation of this compound under EI conditions will be dictated by the stability of the resulting ions. The indole ring is relatively stable, so fragmentation will likely involve the substituents. The loss of the methyl group is a common fragmentation pathway for N-methylindoles.[5] The ethynyl group can be lost as a neutral acetylene molecule. The base peak in the spectrum of 1-methylindole is the molecular ion, and a similar behavior is expected here.[5]

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates how NMR, IR, and MS data are used in concert to confirm the structure of this compound.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation cluster_2 Structural Elucidation NMR NMR (¹H, ¹³C) NMR_Interp Identify Spin Systems & Carbon Skeleton NMR->NMR_Interp IR IR IR_Interp Identify Functional Groups (Alkyne, Aromatic) IR->IR_Interp MS MS MS_Interp Determine Molecular Weight & Fragmentation Pattern MS->MS_Interp Structure Proposed Structure: This compound NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure Confirmation Confirmation Structure->Confirmation

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of how modern analytical techniques provide a detailed molecular portrait. By understanding the principles behind NMR, IR, and MS, and by carefully interpreting the resulting data, researchers can confidently confirm the structure of this and other novel compounds, accelerating the pace of discovery in drug development and materials science.

References

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Sources

stability and storage conditions for 6-Ethynyl-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 6-Ethynyl-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted indole derivative that, like many indole-containing compounds, holds potential interest for biological and pharmaceutical research. The indole nucleus is a significant heterocyclic system found in numerous natural products and drugs, exhibiting a wide range of biological activities.[1][2] The incorporation of a reactive ethynyl (acetylene) group provides a versatile chemical handle for further synthetic modifications, such as click chemistry, making it a valuable building block. However, the very features that make this molecule synthetically useful—the electron-rich indole ring and the reactive terminal alkyne—also present specific challenges regarding its chemical stability.

This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers detailed, field-proven recommendations for its optimal storage and handling to ensure its integrity for research and development applications.

Chemical and Physical Profile

To understand the stability of this compound, it is essential to first consider its fundamental properties. While specific experimental data for this exact compound is not widely published, we can infer its characteristics from its constituent parts: the 1-methyl-1H-indole core and the ethynyl substituent.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₁H₉NDerived from structure
Molecular Weight 155.19 g/mol Calculated from formula
Appearance Likely a solid or viscous liquid, potentially yellow to brown.Inferred from related compounds like 1-methylindole, which is a yellow viscous liquid.[3]
Core Structure A bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, with a methyl group on the nitrogen.Standard chemical definition. The indole ring is generally stable.[4][5]
Key Functional Group Terminal Alkyne (-C≡CH)This group is highly reactive and a primary site of potential degradation.
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, alcohols, chlorinated solvents) and sparingly soluble in water.Inferred from the properties of 1-methylindole.[6]

Core Stability Challenges & Degradation Pathways

The stability of this compound is governed by the reactivity of its two primary structural motifs: the indole ring and the terminal alkyne. Several environmental factors can promote degradation.

Key Factors Influencing Stability:
  • Oxygen: The presence of atmospheric oxygen is a significant threat. The electron-rich indole ring can be susceptible to oxidation, and terminal alkynes can undergo oxidative cleavage.[7][8]

  • Light: Many aromatic and unsaturated compounds are light-sensitive. UV radiation can provide the activation energy for polymerization or oxidation reactions.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Heat should be avoided during storage.[9][10]

  • Acids/Bases: Strong acids can cause polymerization of the indole ring.[11] While some alkynes are stable to base, strong bases can deprotonate the terminal alkyne, potentially leading to undesired reactions.

  • Metals: Terminal alkynes can form explosive acetylides with certain metals, particularly unalloyed copper, silver, and mercury.[9][12] Contact with these metals must be strictly avoided.

Potential Degradation Pathways

The primary degradation routes are likely oxidative in nature.

  • Oxidative Cleavage of the Alkyne: Terminal alkynes can be cleaved by strong oxidizing agents like ozone or potassium permanganate to form a carboxylic acid and carbon dioxide.[7] While ambient oxygen is a much weaker oxidant, slow degradation over time via autoxidation is a plausible concern, especially in the presence of light or metal catalysts.

  • Oxidation of the Indole Ring: The indole nucleus, particularly at the C2-C3 double bond of the pyrrole ring, is susceptible to oxidation. This can lead to the formation of various oxindole or kynurenine-type derivatives, breaking the aromaticity and altering the compound's biological and chemical properties.

Below is a diagram illustrating a potential oxidative degradation pathway for the ethynyl group.

G cluster_main Potential Oxidative Degradation of the Ethynyl Group A This compound B Intermediate Peroxides / Radicals A->B O₂, light, trace metals C 1-Methyl-1H-indole-6-carboxylic acid B->C Oxidative Cleavage D Further Degradation Products C->D

Caption: A potential pathway for the oxidative degradation of the terminal alkyne.

Recommended Storage and Handling Protocols

Based on the chemical principles governing the stability of indoles and alkynes, the following protocols are recommended to maximize the shelf-life and integrity of this compound.

Recommended Storage Conditions

This table summarizes the ideal storage conditions. The rationale is grounded in mitigating the risks identified in the previous section.

ParameterRecommendationRationale
Temperature -20°C for long-term storage. Low temperatures significantly slow the rate of all potential degradation reactions. Recommendations for similar indole derivatives suggest -20°C for multi-year stability.[13]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). Prevents oxidative degradation of both the alkyne and the indole ring.
Light Store in an amber vial or protect from light. Prevents light-catalyzed degradation and polymerization.
Container Use a tightly sealed glass vial with a PTFE-lined cap. Prevents exposure to moisture and air. Avoids plasticizers or contaminants from other container types. Ensures a non-reactive surface.
Handling Area Avoid contact with incompatible metals (Cu, Ag, Hg). Prevents the formation of potentially explosive metal acetylides.[9][12] Use stainless steel, glass, or PTFE spatulas.
Best Practices for Handling
  • Weighing and Aliquoting: Whenever possible, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound. Minimize the time the container is open. For frequent use, it is best to prepare aliquots from a main stock to avoid repeated warming/cooling cycles and exposure of the bulk material.

  • Solution Preparation: For creating stock solutions, use high-purity, anhydrous solvents (e.g., DMSO, DMF). Once in solution, especially at low concentrations, the compound may be more susceptible to degradation. It is recommended to store stock solutions at -80°C for long-term stability.[13] Purging the headspace of the vial with argon or nitrogen before sealing is a best practice.

Protocol for Assessing Compound Stability

To ensure the integrity of this compound, especially after long-term storage or before use in critical experiments, its purity should be verified. A long-term stability study can be conducted as follows.

Experimental Workflow: Long-Term Stability Assessment

G cluster_workflow Stability Assessment Workflow start Prepare Aliquots of Compound (Solid State & DMSO Solution) storage Store under Defined Conditions (e.g., -20°C, RT, 40°C/75% RH) start->storage timepoint_0 Time-Zero Analysis (HPLC, LC-MS, NMR) start->timepoint_0 timepoint_n Analyze at Subsequent Time Points (e.g., 1, 3, 6, 12 months) storage->timepoint_n data Compare Data to Time-Zero (Assess Purity, Identify Degradants) timepoint_0->data timepoint_n->data end Determine Shelf-Life data->end

Caption: Workflow for conducting a long-term stability study of the compound.

Step-by-Step Protocol
  • Initial Characterization (Time-Zero):

    • Obtain a high-resolution ¹H NMR spectrum of the neat compound or in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). This will serve as the primary identity and purity benchmark.

    • Develop an HPLC-UV method capable of resolving the parent compound from potential impurities. Determine the peak purity at T=0.

    • Obtain an LC-MS spectrum to confirm the mass of the parent compound.

  • Sample Preparation for Storage:

    • Aliquot approximately 1-5 mg of the solid compound into several amber glass vials.

    • Purge each vial with argon or nitrogen, seal tightly, and wrap the cap with parafilm.

    • Prepare a concentrated stock solution (e.g., 10 mM in anhydrous DMSO). Aliquot this solution into amber glass vials, purge with inert gas, and seal.

  • Storage Conditions:

    • Store sets of solid and solution aliquots under various conditions:

      • Recommended: -20°C, protected from light.

      • Accelerated: 4°C and Room Temperature (~25°C), protected from light.

      • Forced Degradation (Optional): 40°C with 75% relative humidity (if a stability chamber is available).

  • Time-Point Analysis:

    • At designated time points (e.g., 1 month, 3 months, 6 months, 1 year), remove one aliquot from each storage condition.

    • Analyze the solid sample by ¹H NMR and HPLC-UV.

    • Analyze the solution sample by HPLC-UV.

    • Compare the results to the time-zero data. Look for:

      • A decrease in the area of the main peak in the HPLC chromatogram.

      • The appearance of new peaks (degradants).

      • Changes in the ¹H NMR spectrum (new signals, diminished intensity of parent signals).

  • Data Interpretation:

    • Quantify the purity of the compound at each time point. A compound is often considered stable if its purity remains above 95% of the initial value.

    • If significant degradation is observed, use LC-MS to identify the mass of the major degradants to help confirm the degradation pathways.

Conclusion

While this compound is a promising synthetic intermediate, its chemical nature necessitates careful handling and storage to prevent degradation. The primary vulnerabilities are the terminal alkyne and the indole ring, which are susceptible to oxidation. By adhering to the protocols outlined in this guide—specifically, by storing the compound as a solid at or below -20°C under an inert atmosphere and protected from light—researchers can ensure its long-term integrity and the validity of their experimental results. Regular analytical verification is recommended as a best practice for quality control in any research setting.

References

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The Ethynyl-Indole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and clinically approved drugs. Its inherent ability to mimic peptide structures and interact with a wide array of biological targets has cemented its status as a "privileged scaffold."[1][2] The introduction of an ethynyl group (–C≡CH) onto this versatile framework gives rise to ethynyl-indole derivatives, a class of compounds with nuanced and often enhanced biological activities. This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of ethynyl-indole derivatives, offering field-proven insights for professionals engaged in drug discovery and development.

The Indole Scaffold: A Foundation of Diverse Biological Activity

The indole ring system is a fundamental component of many biologically active molecules, contributing to a wide spectrum of pharmacological effects.[1] Its structural resemblance to the amino acid tryptophan allows it to interact with numerous enzymes and receptors.[1] This inherent bioactivity has led to the development of indole-based drugs for a variety of therapeutic areas.

Anticancer Properties

Indole derivatives have demonstrated significant potential in oncology, targeting various hallmarks of cancer.[3] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, as well as the disruption of microtubule dynamics.

Kinase Inhibition: Many indole derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] By binding to the ATP-binding site of kinases, these compounds can block downstream signaling and inhibit cancer cell growth.[1]

Tubulin Polymerization Inhibition: The disruption of microtubule formation and function is a validated strategy in cancer chemotherapy. Several indole-based compounds have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]

Neuroprotective Effects

The indole scaffold is also implicated in neuroprotection, with derivatives showing promise in the context of neurodegenerative diseases like Alzheimer's. Their mechanisms often involve antioxidant properties and the modulation of pathways related to neuronal cell death.[5]

Antimicrobial and Antiviral Activities

The versatility of the indole nucleus extends to infectious diseases. Various indole derivatives have been reported to possess antibacterial, antifungal, and antiviral properties, making them attractive starting points for the development of new anti-infective agents.[6][7]

The Ethynyl Group: Modulating and Enhancing Biological Function

The introduction of an ethynyl group can profoundly influence the physicochemical properties and biological activity of the parent indole molecule. This small, rigid, and linear functional group can act as a pharmacophore, a reactive handle for further functionalization, or a modulator of binding affinity and selectivity.

Synthesis of Ethynyl-Indole Derivatives

The Sonogashira coupling is a powerful and widely used method for the synthesis of ethynyl-indole derivatives.[7] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

This protocol outlines a general procedure for the Sonogashira coupling of a halo-indole with a terminal alkyne.

Materials:

  • Halo-indole (e.g., 5-iodoindole)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the halo-indole, palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethynyl-indole derivative.[7]

Causality Behind Experimental Choices: The use of a palladium catalyst is crucial for the oxidative addition and reductive elimination steps of the catalytic cycle. The copper(I) cocatalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is necessary to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. An inert atmosphere is essential to prevent the oxidation of the palladium catalyst.

Sonogashira_Coupling cluster_catalytic_cycle Palladium Catalytic Cycle cluster_copper_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Aryl-X (Halo-Indole) ArylHalide->OxAdd PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation CuAcetylide Cu-C≡C-R CuAcetylide->Transmetalation PdII_Aryl_Alkyne Aryl-Pd(II)-C≡C-R Transmetalation->PdII_Aryl_Alkyne RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Regeneration Product Aryl-C≡C-R (Ethynyl-Indole) RedElim->Product CuX CuX CuX->CuAcetylide Alkyne H-C≡C-R Alkyne->CuAcetylide Deprotonation Base Base caption Figure 1: Catalytic cycle of the Sonogashira coupling.

Sources

An In-depth Technical Guide to the Chemical Reactivity of the Ethynyl Group in 6-Ethynyl-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 6-Ethynyl-1-methyl-1H-indole scaffold is a cornerstone for innovation in medicinal chemistry and materials science. The terminal ethynyl group is not merely a structural feature but a highly versatile chemical handle, enabling a vast array of transformations for molecular elaboration. This guide provides an in-depth exploration of the core chemical reactivity of this ethynyl group, designed for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices for key reaction classes, including cycloadditions, metal-catalyzed cross-couplings, and addition reactions. Each section presents not just the mechanism but also field-proven, detailed protocols, ensuring both theoretical understanding and practical applicability.

The Strategic Importance of this compound

The indole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component in molecules designed to interact with biological targets.[4] The introduction of an ethynyl group at the C6-position of the 1-methyl-1H-indole core dramatically enhances its utility as a building block. The C6 position is often challenging to functionalize directly, making the synthesis of C6-substituted indoles a significant area of research.[5]

The terminal alkyne of this compound serves as a powerful linchpin for molecular diversification. Its reactivity can be categorized into three primary domains, each offering a distinct pathway for structural modification:

  • Pericyclic Reactions: Engaging the π-system in cycloadditions.

  • Metal-Catalyzed Transformations: Forming new carbon-carbon and carbon-heteroatom bonds.

  • Addition Reactions: Transforming the triple bond into other functional groups.

This guide will illuminate these pathways, providing the technical foundation required to harness the full synthetic potential of this versatile molecule.

Core Reactivity Profile of the Ethynyl Group

The chemical behavior of the terminal alkyne in this compound is governed by the sp-hybridized carbons and the acidic terminal proton. This structure is primed for a variety of high-yield, specific transformations.

[3+2] Cycloaddition: The Gateway to Triazoles via "Click Chemistry"

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6][7] This reaction provides an exceptionally reliable method for covalently linking the indole scaffold to other molecules, such as peptides, polymers, or fluorescent probes, through a stable 1,2,3-triazole bridge.[8][9]

Causality and Mechanism: The reaction's efficiency stems from the significant rate acceleration (10⁷ to 10⁸-fold) provided by the Cu(I) catalyst compared to the thermal Huisgen cycloaddition.[6] The catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then readily reacts with an organic azide in a stepwise mechanism that exclusively yields the 1,4-disubstituted triazole regioisomer. The reaction is robust, proceeding under mild, often aqueous conditions, and is tolerant of a vast array of functional groups, making it ideal for late-stage functionalization and bioconjugation.[7][10]

G cluster_workflow CuAAC 'Click' Reaction Workflow Start This compound + Organic Azide (R-N3) Reagents Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Solvent (e.g., tBuOH/H2O) Start->Reagents 1. Add Reagents Reaction Stir at Room Temperature Reagents->Reaction 2. Initiate Workup Quench & Extract Reaction->Workup 3. Monitor to Completion Product 1,4-Disubstituted Triazole Product Workup->Product 4. Isolate

Caption: Workflow for a typical CuAAC reaction.

Experimental Protocol: Synthesis of 1-methyl-6-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-indole

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 155 mg, 1.0 mmol) and benzyl azide (1.05 equiv, 140 mg, 1.05 mmol).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and water (10 mL). Stir the mixture to achieve a suspension.

  • Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst solution. Dissolve copper(II) sulfate pentahydrate (0.05 equiv, 12.5 mg, 0.05 mmol) in 1 mL of water. In another vial, dissolve sodium ascorbate (0.10 equiv, 20 mg, 0.10 mmol) in 1 mL of water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The reaction mixture will typically turn a heterogeneous yellow-green color.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed.

  • Work-up and Isolation: Upon completion, add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure triazole product.

ParameterValue/ConditionRationale
Catalyst System CuSO₄ / Sodium AscorbateIn situ reduction of Cu(II) to the active Cu(I) species.[6]
Solvent t-Butanol / WaterA common, benign solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature Room TemperatureThe high efficiency of the catalyzed reaction allows for mild conditions, preserving sensitive functional groups.
Stoichiometry ~1:1 Alkyne:AzideThe reaction is highly efficient, requiring only a slight excess of one reagent if desired.
Expected Yield >90%"Click" reactions are characterized by their high conversion and yields.
Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful and versatile method for the formation of C(sp)-C(sp²) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[11] This reaction is indispensable for synthesizing complex molecular architectures, enabling the direct attachment of the indole core to various aromatic and vinylic systems. It is co-catalyzed by palladium and copper complexes.[12][13]

Causality and Mechanism: The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X). In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a highly reactive copper acetylide. The key step is transmetalation, where the acetylide group is transferred from copper to the palladium complex. Subsequent reductive elimination from the palladium center yields the coupled product and regenerates the Pd(0) catalyst. The choice of palladium ligand, copper source, base, and solvent is critical for achieving high yields and preventing side reactions like homocoupling of the alkyne (Glaser coupling).

G cluster_mechanism Simplified Sonogashira Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X      |     L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Coupled Ar-Pd(II)-C≡CR      |     L2 Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product CuCycle Cu(I) Cycle: HC≡CR + Base -> Cu-C≡CR CuCycle->Transmetalation Provides Acetylide

Caption: Key steps in the Sonogashira coupling mechanism.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

  • Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₄ (0.02 equiv, 23 mg, 0.02 mmol) and Copper(I) iodide (0.04 equiv, 7.6 mg, 0.04 mmol).

  • Reagent Addition: Add this compound (1.0 equiv, 155 mg, 1.0 mmol) and iodobenzene (1.1 equiv, 224 mg, 1.1 mmol).

  • Solvent and Base: Add anhydrous, degassed triethylamine (5 mL) as both the solvent and the base.

  • Reaction Execution: Stir the reaction mixture at room temperature for 8-16 hours. The formation of a salt precipitate (triethylammonium iodide) is typically observed.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-methyl-6-(phenylethynyl)-1H-indole.

ParameterValue/ConditionRationale
Palladium Catalyst Pd(PPh₃)₄A common, robust Pd(0) source. Other catalysts like PdCl₂(PPh₃)₂ can also be used.
Copper Co-catalyst Copper(I) Iodide (CuI)Facilitates the formation of the copper acetylide intermediate.[11]
Base Triethylamine (Et₃N)Acts as an acid scavenger for the HX produced and helps deprotonate the alkyne.
Atmosphere Inert (Ar or N₂)Prevents oxidative degradation of the Pd(0) catalyst and suppresses oxidative homocoupling.
Expected Yield 75-95%The Sonogashira is generally a high-yielding reaction for this substrate class.
Addition Reactions to the Triple Bond

The ethynyl group can undergo addition reactions, transforming the C≡C triple bond into a double or single bond and introducing new functional groups.

In the presence of a strong acid and a mercury(II) salt catalyst, water can be added across the triple bond. Following Markovnikov's rule, this reaction on a terminal alkyne like this compound will exclusively form a methyl ketone.[14] The reaction proceeds via an intermediate enol, which rapidly tautomerizes to the more stable keto form.

  • Significance: This reaction provides a direct route to convert the ethynyl functionality into a 6-acetyl group, a valuable synthon for further elaboration, such as aldol condensations or reductive aminations.

  • Protocol Synopsis: The alkyne is typically stirred in aqueous sulfuric acid with a catalytic amount of mercury(II) sulfate. The reaction yields the 1-(1-methyl-1H-indol-6-yl)ethan-1-one product.

The addition of hydrogen halides (HBr, HCl) across the triple bond also follows Markovnikov's rule.[15][16] The addition of one equivalent of HX will produce a vinyl halide. The addition of a second equivalent will result in a geminal dihalide, with both halogens attached to the same carbon.[17]

  • Significance: This creates vinyl halide intermediates, which are valuable substrates for other cross-coupling reactions (e.g., Suzuki, Heck), or geminal dihalides, which can be used in various synthetic transformations.

  • Protocol Synopsis: Bubbling HBr gas through a solution of the alkyne in a non-polar solvent or using a solution of HBr in acetic acid will yield the corresponding 6-(1-bromovinyl)-1-methyl-1H-indole (with one equivalent) or 6-(1,1-dibromoethyl)-1-methyl-1H-indole (with excess HBr).

Reduction of the Ethynyl Group

The triple bond can be selectively reduced to either a double bond (alkene) or a single bond (alkane), providing access to the corresponding vinyl or ethyl-substituted indoles.

  • To Alkane (Full Reduction): Catalytic hydrogenation using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen atmosphere will fully reduce the alkyne to the corresponding 6-ethyl-1-methyl-1H-indole.

  • To cis-Alkene: Reduction using Lindlar's catalyst (a poisoned palladium catalyst) results in the syn-addition of hydrogen, selectively producing the cis-alkene, 1-methyl-6-vinyl-1H-indole.

  • To trans-Alkene: Dissolving metal reduction (e.g., sodium in liquid ammonia) results in the anti-addition of hydrogen, which for a terminal alkyne also yields the vinyl product.

Applications in Drug Discovery and Chemical Biology

The versatile reactivity of the ethynyl group makes this compound a highly valuable building block in modern drug discovery.[18]

  • Linker Chemistry: The CuAAC reaction is a premier tool for attaching the indole scaffold to linkers in applications like Antibody-Drug Conjugates (ADCs) or PROTACs, where precise and stable connections are paramount.

  • Fragment-Based Drug Design (FBDD): The ethynyl group itself can act as a unique fragment that forms specific interactions (e.g., hydrogen bonds, π-stacking) with a protein target. The subsequent chemical tractability allows for rapid "fragment growing" or "fragment linking" to improve binding affinity.

  • Metabolic Probes and Imaging Agents: Using click chemistry, the indole core can be conjugated to reporter tags like biotin or fluorophores, enabling the creation of chemical probes to study biological pathways or visualize target engagement in cells.

Conclusion

The chemical reactivity of the ethynyl group in this compound is a powerful engine for molecular innovation. The reliability of reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition and the Sonogashira coupling provides chemists with robust tools for C-C and C-N bond formation under mild conditions. Furthermore, classic addition and reduction reactions offer pathways to convert the alkyne into other key functional groups. A thorough understanding of these transformations and their underlying mechanisms allows researchers to strategically design and execute synthetic routes to novel therapeutics, molecular probes, and advanced materials, leveraging the privileged indole scaffold to its full potential.

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A Theoretical Investigation into the Electronic Landscape of 6-Ethynyl-1-methyl-1H-indole: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and tunable electronic properties.[1] This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of a specific, promising derivative: 6-Ethynyl-1-methyl-1H-indole. While direct experimental data on this molecule is nascent, this document leverages established computational methodologies and insights from studies on analogous indole systems to outline a robust protocol for its characterization.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering both a "how-to" for computational analysis and a deeper understanding of the causality behind the predicted electronic behavior.

Introduction: The Significance of Functionalized Indoles

The indole ring system is a ubiquitous feature in a vast array of natural products and synthetic compounds with significant biological activity.[1] The electronic nature of the indole core is highly sensitive to substitution, allowing for the fine-tuning of its properties for specific applications. The introduction of an ethynyl group at the 6-position and a methyl group at the 1-position of the indole scaffold, as in this compound, is anticipated to significantly modulate its electronic landscape. The electron-withdrawing nature of the ethynyl group, coupled with the electron-donating effect of the N-methyl group, creates a unique electronic profile that warrants in-depth theoretical exploration. Understanding these electronic properties is paramount for predicting molecular interactions, reactivity, and potential applications in areas such as targeted drug design and the development of novel optoelectronic materials.[3][5]

Theoretical Foundations and Computational Strategy

The investigation of molecular electronic properties is greatly facilitated by quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful and accurate tools for studying the electronic structure and spectra of organic molecules, including indole derivatives.[2][4][6]

The Rationale for Method Selection

The choice of computational method and basis set is critical for obtaining reliable results. For the ground-state electronic properties of this compound, we recommend the B3LYP hybrid functional. This functional has consistently provided a good balance between computational cost and accuracy for a wide range of organic molecules.[7] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is a suitable starting point, offering a good description of electron distribution, particularly for systems containing heteroatoms and π-conjugation.[7] To refine the results, especially for excited-state calculations, correlation-consistent basis sets like cc-pVTZ can be employed.[2]

The following diagram illustrates the general workflow for the theoretical investigation:

G A Molecular Structure Input (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Verify Minimum Energy Structure) B->C D Ground-State Properties (HOMO, LUMO, MEP, etc.) C->D E Excited-State Calculations (TD-DFT) D->E F Analysis of Electronic Spectra (Absorption Wavelengths, Oscillator Strengths) E->F G Correlation with Experimental Data (If available) F->G H Interpretation and Application G->H

Figure 1: A generalized workflow for the computational analysis of this compound.

Step-by-Step Computational Protocol
  • Molecular Structure Generation: The initial 3D structure of this compound can be built using any standard molecular modeling software.

  • Geometry Optimization: A full geometry optimization should be performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This step is crucial to find the most stable conformation of the molecule.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation at the same level of theory is necessary to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Calculation of Ground-State Electronic Properties: From the optimized geometry, a range of important electronic properties can be calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.[8] The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[8][9]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.

    • Dipole Moment: The dipole moment provides a measure of the overall polarity of the molecule, which influences its solubility and intermolecular forces.

  • Excited-State Calculations and Simulated Spectra: To investigate the optical properties, Time-Dependent DFT (TD-DFT) calculations are performed. This allows for the prediction of:

    • UV-Visible Absorption Spectrum: The calculation will yield the excitation energies (which can be converted to wavelengths) and the corresponding oscillator strengths, which are related to the intensity of the absorption peaks.

    • Nature of Electronic Transitions: Analysis of the molecular orbitals involved in the electronic transitions can provide insights into the character of the excited states (e.g., π-π* or n-π* transitions).

Predicted Electronic Properties and Their Implications

Based on studies of similarly substituted indoles, we can anticipate the following electronic characteristics for this compound.[5][6][7]

Frontier Molecular Orbitals and Reactivity

The ethynyl group at the 6-position is expected to act as an electron-withdrawing group, leading to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to unsubstituted indole. The N-methyl group, being electron-donating, will have an opposing effect, though likely less pronounced. The interplay of these substituents will determine the precise HOMO-LUMO gap. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability.[8]

Table 1: Predicted Frontier Molecular Orbital Energies and Related Properties

PropertyPredicted Value (Arbitrary Units)Implication
HOMO EnergyLower than 1-methylindoleReduced electron-donating ability
LUMO EnergyLower than 1-methylindoleIncreased electron-accepting ability
HOMO-LUMO GapPotentially smaller than indoleIncreased reactivity, potential for red-shifted absorption
Ionization PotentialHigher than 1-methylindoleMore energy required to remove an electron
Electron AffinityHigher than 1-methylindoleGreater tendency to accept an electron
Molecular Electrostatic Potential and Intermolecular Interactions

The MEP map is predicted to show a region of negative electrostatic potential (electron-rich) around the nitrogen atom of the indole ring and the triple bond of the ethynyl group. Conversely, the hydrogen atoms will exhibit positive electrostatic potential (electron-poor). This information is critical for understanding how the molecule might interact with biological targets, such as enzymes or receptors, through hydrogen bonding or other non-covalent interactions.

Optical Properties and Potential Applications

The presence of the ethynyl group is expected to extend the π-conjugated system of the indole ring, which will likely result in a bathochromic (red) shift in the UV-visible absorption spectrum compared to the parent indole. TD-DFT calculations will be instrumental in predicting the exact position and intensity of the absorption maxima. Molecules with tunable absorption and emission properties are of great interest in the development of fluorescent probes and optoelectronic materials.[3][5] The substituent-dependent nature of these properties in ethenyl indoles has been demonstrated, and a similar trend is expected here.[6][10]

The following diagram illustrates the key electronic properties and their relationships:

G cluster_0 Ground-State Properties cluster_1 Excited-State Properties HOMO/LUMO HOMO/LUMO Reactivity Reactivity HOMO/LUMO->Reactivity MEP MEP Intermolecular Interactions Intermolecular Interactions MEP->Intermolecular Interactions Dipole Moment Dipole Moment Solubility/Polarity Solubility/Polarity Dipole Moment->Solubility/Polarity UV-Vis Spectrum UV-Vis Spectrum Optical Applications Optical Applications UV-Vis Spectrum->Optical Applications Electronic Transitions Electronic Transitions Photophysical Behavior Photophysical Behavior Electronic Transitions->Photophysical Behavior This compound This compound This compound->HOMO/LUMO This compound->MEP This compound->Dipole Moment This compound->UV-Vis Spectrum This compound->Electronic Transitions

Figure 2: Interrelationship of the electronic properties of this compound and their implications.

Self-Validating Systems and Experimental Correlation

While theoretical calculations provide powerful predictive insights, it is crucial to establish their reliability. This can be achieved through:

  • Benchmarking: The chosen computational methodology (functional and basis set) should ideally be benchmarked against experimental data for closely related indole derivatives for which such data is available.[2][4]

  • Comparison with Multiple Methods: For critical properties, calculations can be performed with different functionals or even higher levels of theory (e.g., CASPT2 for excited states) to ensure the robustness of the predictions.[2]

  • Experimental Validation: Ultimately, the theoretical predictions should be validated by experimental measurements. Techniques such as UV-Vis spectroscopy, cyclic voltammetry (to estimate HOMO/LUMO levels), and X-ray crystallography can provide direct experimental counterparts to the calculated properties.[3]

Conclusion

The theoretical investigation of this compound offers a powerful and cost-effective means to elucidate its fundamental electronic properties. By employing a robust computational strategy centered on DFT and TD-DFT, researchers can gain valuable insights into its reactivity, intermolecular interactions, and optical characteristics. This knowledge is instrumental in guiding further experimental work and in rationally designing novel molecules with tailored properties for applications in drug discovery and materials science. The framework presented in this guide provides a comprehensive and scientifically rigorous approach to unlocking the potential of this and other functionalized indole derivatives.

References

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). Source not specified.
  • Design, Synthesis, and Optoelectronic Properties of π-Expanded Indoloindolizines. (2024). ChemRxiv. [Link]

  • Rotationally resolved electronic spectroscopy of 6-methylindole. (2021). Radboud Repository.
  • Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies. (n.d.). RSC Publishing.
  • HOMO and LUMO energy levels of the molecular orbitals for indole,... (n.d.).
  • Optical properties of 3-substituted indoles. (2020). PMC - NIH. [Link]

  • Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. (n.d.).
  • Rotationally Resolved Electronic Spectroscopy of 6-Methylindole: Structures, Transition moments, and Permanent Dipole Moments of Ground and Excited Singlet States. (2025).
  • Synthesis, structural, TD-DFT, and optical characteristics of indole derivatives. (n.d.).
  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). PMC - PubMed Central. [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul
  • Excited-state electronic properties of 6-methylisoxanthopterin (6-MI): an experimental and theoretical study. (2012). PubMed. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC - NIH. [Link]

  • Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. (n.d.).
  • Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. (n.d.). Advanced Journal of Chemistry, Section A.
  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. [Link]

  • Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri. (2025). Engineered Science Publisher.
  • Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. (2023). Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR.
  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2025). Source not specified.
  • Visible light-mediated chemistry of indoles and related heterocycles. (2019). RSC Publishing.
  • (PDF) Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2025).
  • Optical properties of 3-substituted indoles. (2020). PubMed. [Link]

  • ACS Catalysis Journal. (n.d.).

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Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 6-Ethynyl-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Arylalkynyl Indoles

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become an invaluable tool in the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[2][3] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals with diverse biological activities, including anticancer, antiviral, and antihypertensive properties. The combination of the indole nucleus with an arylalkynyl moiety via the Sonogashira coupling generates compounds of significant interest in drug discovery, offering rigid scaffolds for probing protein-ligand interactions and serving as key intermediates for further molecular elaboration. This document provides a detailed guide to the Sonogashira coupling protocol using 6-ethynyl-1-methyl-1H-indole as a key building block for the synthesis of novel 6-substituted indole derivatives.

Mechanistic Insights: The Dual Catalytic Cycle

The generally accepted mechanism for the copper-cocatalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] While the precise intermediates can be debated, the overall pathway provides a robust framework for understanding and optimizing the reaction.

The Palladium Cycle:

  • Reductive Elimination & Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂.

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired arylalkyne product and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate. This species is then ready for the transmetalation step with the palladium complex.

A copper-free variant of the Sonogashira coupling also exists, which is advantageous in situations where copper may interfere with subsequent reactions or pose toxicity concerns. In this case, the palladium catalyst mediates the entire process, although the deprotonation of the alkyne can be more challenging.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdx Ar-Pd(II)-X(L)₂ pd0->pdx Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR(L)₂ pdx->pd_alkyne Transmetalation pd_alkyne->pd0 Regenerates Pd(0) product Ar-C≡CR pd_alkyne->product Reductive Elimination cu_alkyne Cu-C≡CR cu_alkyne->pdx To Transmetalation alkyne H-C≡CR alkyne->cu_alkyne Base, Cu(I) cuI Cu(I) caption Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling

Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide. The reaction conditions are based on established methods for similar heterocyclic systems and can be optimized for specific substrates.[4]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)[5]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen or argon inlet

  • Septa

  • Syringes

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

Experimental_Workflow start Start: Assemble Glassware under Inert Atmosphere reagents Charge Flask with: - this compound - Aryl Bromide - PdCl₂(PPh₃)₂ - CuI start->reagents solvent_base Add Anhydrous THF and Et₃N via Syringe reagents->solvent_base reaction Stir at Room Temperature (or heat if necessary) Monitor by TLC solvent_base->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify end End: Characterize Pure Product purify->end

Caption: Figure 2: Experimental Workflow for the Sonogashira Coupling.

Step-by-Step Method:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.1 mmol, 1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2.0 mol%), and copper(I) iodide (0.04 mmol, 4.0 mol%).

  • Solvent and Base Addition: Evacuate and backfill the flask with nitrogen or argon three times. Through a septum, add anhydrous tetrahydrofuran (10 mL) followed by anhydrous triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(arylethynyl)-1-methyl-1H-indole.

Data Presentation and Parameter Optimization

The success of the Sonogashira coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommendedRationale & Considerations
Palladium Catalyst PdCl₂(PPh₃)₂A robust, air-stable Pd(II) precatalyst that is widely used and commercially available. Other common catalysts include Pd(PPh₃)₄.
Copper Co-catalyst CuIEssential for the classical Sonogashira reaction, facilitating the formation of the copper acetylide.[6]
Ligand PPh₃ (from catalyst)Triphenylphosphine is a standard ligand. For challenging substrates, more electron-rich or bulky phosphine ligands may improve yields.
Base Triethylamine (Et₃N)Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent. Other amine bases like diisopropylethylamine (DIPEA) can also be used.[4]
Solvent THF, DMF, AcetonitrileThe choice of solvent can influence reaction rates and solubility of reagents.[7] THF is a good starting point for many substrates.
Temperature Room Temperature to 60°CMany Sonogashira couplings proceed efficiently at room temperature. Gentle heating may be required for less reactive aryl bromides.
Atmosphere Inert (N₂ or Ar)An inert atmosphere is crucial to prevent the oxidative degradation of the Pd(0) catalyst and the homocoupling of the alkyne (Glaser coupling).

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Increase the catalyst loading slightly (e.g., to 3-5 mol% Pd).

    • Try a different solvent or a solvent mixture (e.g., THF/Et₃N).

    • For unreactive aryl bromides, consider using the corresponding aryl iodide, which is generally more reactive.

  • Homocoupling of Alkyne (Glaser Coupling):

    • This is often due to the presence of oxygen. Ensure thorough deoxygenation of the reaction mixture.

    • Consider a copper-free protocol if homocoupling is a persistent issue.

  • Decomposition of Starting Material:

    • If the indole substrate is sensitive to the reaction conditions, consider a milder base or lower reaction temperature.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Anhydrous solvents can be flammable.

  • Triethylamine is a corrosive and flammable liquid.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Applications in Drug Discovery

The 6-arylalkynyl-1-methyl-1H-indole scaffold is a valuable platform for the development of new therapeutic agents. The rigid alkyne linker allows for precise positioning of the aryl substituent, which can be tailored to interact with specific binding pockets in biological targets. Indole derivatives have demonstrated a wide range of pharmacological activities, and the introduction of diverse aryl groups via the Sonogashira coupling can lead to the discovery of novel compounds with enhanced potency and selectivity.[3] These compounds can serve as leads in programs targeting kinases, G-protein coupled receptors, and other important drug targets. The alkyne functionality itself can also be further elaborated, for example, through click chemistry or reduction, to generate a wider library of potential drug candidates.

References

  • Synthesis of 6-alkynyl tacrine derivatives by Sonogashira coupling; reaction conditions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 2 - BJOC - Search Results. (n.d.). Beilstein Journals. Retrieved January 26, 2026, from [Link]

  • 1-methylindole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • 20230818 Indole Synthesis SI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single Palladium source: rapid access to 2,3-diarylindoles - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Visible‐Light‐Initiated Palladium‐Catalyzed Cross‐coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex. (2022, May 11). Wiley Online Library. Retrieved January 26, 2026, from [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Palladium-Catalysed Coupling Chemistry. (n.d.). Johnson Matthey. Retrieved January 26, 2026, from [Link]

  • Processes for production of indole compounds - Google Patents. (n.d.). Google Patents.
  • Synthesis and properties of 6-alkynyl-5-aryluracils - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. (n.d.). Scientific Research Publishing. Retrieved January 26, 2026, from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (2010, April 8). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

Application Notes and Protocols for the Silyl Protection of 6-Ethynyl-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Alkyne Protection

In the landscape of complex molecule synthesis, particularly in the realms of pharmaceuticals and materials science, the terminal alkyne stands as a versatile and pivotal functional group. Its utility in carbon-carbon bond-forming reactions, such as the Sonogashira, Glaser, and Click reactions, is well-established. However, the acidic nature of the terminal acetylenic proton (pKa ≈ 25) presents a significant challenge. This proton can interfere with a multitude of reaction conditions, especially those involving organometallic reagents or strong bases, leading to undesired side reactions and diminished yields.[1] Consequently, the strategic protection of the terminal alkyne is a critical maneuver in multi-step synthetic campaigns.

Trialkylsilyl groups are the most widely employed protecting groups for terminal alkynes due to their ease of installation, stability across a broad range of reaction conditions, and facile, often orthogonal, removal.[1] This application note provides a comprehensive guide to the silyl protection of 6-Ethynyl-1-methyl-1H-indole, a key intermediate in the synthesis of various biologically active compounds. We will delve into the selection of the appropriate silylating agent, provide detailed, field-proven protocols for the protection reaction, and discuss the underlying chemical principles that govern these transformations.

Selecting the Optimal Silyl Protecting Group: A Balance of Stability and Lability

The choice of the silyl protecting group is a critical decision that directly impacts the overall synthetic strategy. The stability of the silyl group is primarily dictated by the steric bulk of the alkyl substituents on the silicon atom. A larger steric profile enhances stability by hindering the approach of nucleophiles or protons required for cleavage. Below is a comparative analysis of commonly used silyl protecting groups for alkynes.

Protecting GroupAbbreviationSilylating AgentRelative Stability (Acidic Conditions)Relative Stability (Fluoride-mediated Cleavage)Key Characteristics
TrimethylsilylTMSTrimethylsilyl chloride (TMS-Cl)Least StableLeast StableEasily cleaved; suitable for temporary protection.
TriethylsilylTESTriethylsilyl chloride (TES-Cl)More stable than TMSMore stable than TMSOffers a moderate increase in stability over TMS.
tert-ButyldimethylsilylTBDMS or TBStert-Butyldimethylsilyl chloride (TBDMS-Cl)Stable to a wider range of conditionsMore stable than TIPSA good balance of stability and ease of removal.
Triisopropylsilyl TIPS Triisopropylsilyl chloride (TIPS-Cl) Highly Stable Less stable than TBDMS Offers excellent stability due to its bulky isopropyl groups, making it ideal for multi-step syntheses.
tert-ButyldiphenylsilylTBDPStert-Butyldiphenylsilyl chloride (TBDPS-Cl)Very Highly StableMost StableExtremely robust; used when very harsh conditions are anticipated.

For the protection of this compound, the Triisopropylsilyl (TIPS) group is highly recommended . Its significant steric bulk provides robust protection of the alkyne through a variety of subsequent synthetic transformations. Furthermore, the N-methylated indole ring is generally stable under the basic conditions required for silylation, although strong organolithium bases should be used at low temperatures to prevent potential side reactions with the indole nucleus.

Reaction Mechanism: The Deprotonation-Silylation Sequence

The silyl protection of a terminal alkyne is a two-step process occurring in a single pot. The fundamental principle involves the deprotonation of the acidic terminal alkyne to form an acetylide anion, which then acts as a nucleophile, attacking the electrophilic silicon atom of the silyl chloride.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Silylation Start This compound + n-BuLi Intermediate Lithium Acetylide Intermediate Start->Intermediate Deprotonation in THF at -78 °C Product 6-((Triisopropylsilyl)ethynyl) -1-methyl-1H-indole Intermediate->Product Nucleophilic Attack Silyl_Chloride TIPS-Cl Silyl_Chloride->Product

Figure 1. General workflow for the silyl protection of this compound.

Detailed Experimental Protocol: TIPS Protection of this compound

This protocol provides a reliable method for the triisopropylsilyl (TIPS) protection of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Organolithium reagents are pyrophoric and must be handled with extreme care.[2]

Materials and Reagents
  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Triisopropylsilyl chloride (TIPS-Cl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (nitrogen or argon) with a manifold

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 eq).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon).

    • Add anhydrous THF (approximately 0.1-0.2 M concentration relative to the starting material) via syringe.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution at -78 °C. A color change is often observed upon formation of the lithium acetylide.

    • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.

  • Silylation:

    • Slowly add triisopropylsilyl chloride (TIPS-Cl, 1.2 eq) dropwise to the reaction mixture at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel. A solvent system of hexanes/ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) is generally effective for eluting the desired silylated product. The increased lipophilicity of the silylated compound often results in a higher Rf value compared to the starting material.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents and solvents are anhydrous. The n-BuLi solution should be titrated prior to use to determine its exact concentration.

  • Side Reactions: The N-methylindole nucleus is generally stable to n-BuLi at low temperatures. However, prolonged reaction times at higher temperatures could potentially lead to lithiation at other positions of the indole ring. It is crucial to maintain the low temperature during the deprotonation step.

  • Purification Challenges: The silylated product is significantly less polar than the starting material. If the product is difficult to separate from nonpolar byproducts, adjusting the eluent system for column chromatography or considering an alternative silyl group with different polarity might be beneficial.[3]

Conclusion

The silyl protection of this compound is a crucial step in the synthetic routes towards various complex molecules. The use of a sterically demanding protecting group like TIPS ensures the stability of the alkyne during subsequent chemical transformations. The provided protocol, based on deprotonation with n-butyllithium followed by quenching with TIPS-Cl, offers a reliable and high-yielding method for this transformation. Careful control of reaction conditions, particularly temperature and the use of anhydrous techniques, is paramount for achieving optimal results.

References

  • Alkynylation. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety.
  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. (2025, December 6).
  • Alkynylsilanes synthesis by deprotonative silylation reactions. (n.d.).
  • Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
  • Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (n.d.).
  • Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. (n.d.).
  • Silyl-protective groups influencing the reactivity and selectivity in glycosyl
  • Triisopropylsilyl (TIPS) Alkynes as Building Blocks for Syntheses of Platinum Triisopropylsilylpolyynyl and Diplatinum Polyynediyl Complexes. (2019, August 19).
  • Reactions with Grignard Reagents. (2023, January 22). Chemistry LibreTexts.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15).
  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.).
  • Silyl ether. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Practice Problem: Reaction of a Terminal Alkyne. (2019, January 16). YouTube.
  • 1-methylindole. (n.d.). Organic Syntheses Procedure.
  • organolithium reagents. (2007, December 16). Sciencemadness Discussion Board.
  • Carboxylate catalyzed silyl
  • Organolithium compounds, properties & structures. (n.d.).
  • Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.).
  • Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal.
  • Nucleophilic Reactivity of Deprotonated Alkynes. (2023, January 22). Chemistry LibreTexts.
  • Grignard Reagents and Silanes. (n.d.).
  • Half-Lives of Organolithium Reagents in Common Ethereal Solvents. (n.d.).
  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023, December 19). PMC.
  • Some Aspects of the Chemistry of Alkynylsilanes. (n.d.). PMC.
  • Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017, January 16).
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. (n.d.).

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Application Note: Synthesis of Novel Indole-Based Fluorophores using 6-Ethynyl-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Indole Scaffold in Fluorescent Probe Design

Indole and its derivatives are privileged scaffolds in the development of fluorescent probes, prized for their inherent fluorescence, environmental sensitivity, and biocompatibility.[1][2] The electron-rich nature of the indole ring system makes it an excellent electron donor, a key component in the rational design of donor-π-acceptor (D-π-A) type fluorophores.[2][3][4] This application note provides a comprehensive guide to the synthesis of novel fluorescent probes utilizing 6-Ethynyl-1-methyl-1H-indole as a versatile building block. The terminal alkyne functionality at the 6-position offers a strategic handle for facile chemical modifications through robust and efficient reactions such as the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[5][6]

The 1-methyl substitution on the indole nitrogen enhances solubility in organic solvents and prevents unwanted side reactions, making this compound a superior starting material for probe synthesis. The probes synthesized from this scaffold are anticipated to have a range of applications, from cellular imaging to sensing of biologically relevant analytes.

Core Synthetic Strategies: Building D-π-A Probes

The fundamental design principle for the fluorescent probes described herein is the donor-π-acceptor (D-π-A) architecture. In this model, the electron-donating 1-methyl-1H-indole moiety is connected via a π-conjugated linker (the ethynyl group) to an electron-accepting fluorophore. This arrangement often leads to intramolecular charge transfer (ICT) upon photoexcitation, resulting in desirable photophysical properties such as large Stokes shifts and high quantum yields.

Two primary synthetic routes are presented:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne of this compound and a halogenated (typically bromo or iodo) fluorophore.[5] This method is highly versatile for creating a conjugated π-system.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and bio-orthogonal "click" reaction forms a stable triazole ring by coupling the terminal alkyne of the indole derivative with an azide-functionalized fluorophore.[6][7] The resulting triazole linker is not just a passive bridge but can also influence the electronic properties of the final probe.

Visualizing the Synthetic Pathways

Synthetic_Pathways Indole This compound Sonogashira Sonogashira Coupling Indole->Sonogashira CuAAC CuAAC (Click Chemistry) Indole->CuAAC Probe1 Indole-C≡C-Acceptor (D-π-A Probe) Sonogashira->Probe1 Pd Catalyst, Cu(I) cocatalyst Probe2 Indole-Triazole-Acceptor (D-π-A Probe) CuAAC->Probe2 Cu(I) catalyst ArylHalide Halogenated Fluorophore (X-Acceptor) ArylHalide->Sonogashira AzideFluorophore Azide-Functionalized Fluorophore (N3-Acceptor) AzideFluorophore->CuAAC

Caption: General synthetic routes to D-π-A fluorescent probes.

Experimental Protocols

Protocol 1: Synthesis of a Coumarin-Indole D-π-A Probe via Sonogashira Coupling

This protocol details the synthesis of a novel fluorescent probe by coupling this compound with 7-(azidomethyl)-4-bromocoumarin. Coumarins are well-known fluorophores with excellent photophysical properties and their fluorescence is often sensitive to the local environment.[8][9][10]

Materials:

  • This compound

  • 7-(Azidomethyl)-4-bromocoumarin

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), 7-(azidomethyl)-4-bromocoumarin (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.03 eq.).

  • Add anhydrous THF and anhydrous TEA in a 2:1 ratio by volume. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Degas the reaction mixture by bubbling argon through the solution for 20 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Increase the temperature to 50 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with DCM.

  • Wash the organic layer with brine (3 x volume of organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final coumarin-indole probe.

Characterization:

The purified probe should be characterized by:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass spectrometry: To verify the molecular weight.

  • UV-Vis and Fluorescence spectroscopy: To determine the photophysical properties.

Protocol 2: Synthesis of a Dansyl-Indole D-π-A Probe via CuAAC (Click Chemistry)

This protocol describes the synthesis of a fluorescent probe by reacting this compound with dansyl azide. The dansyl group is a classic fluorophore known for its environmental sensitivity.

Materials:

  • This compound

  • Dansyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and dansyl azide (1.05 eq.) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) and THPTA (0.1 eq.) in deionized water.

  • Add the copper/THPTA solution to the main reaction flask, followed by the sodium ascorbate solution.

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final dansyl-indole probe.

Data Presentation: Expected Photophysical Properties

The following table summarizes the anticipated photophysical properties of the synthesized probes. Actual values will need to be determined experimentally.

ProbeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)
Coumarin-Indole Probe ~380~480~100> 0.6
Dansyl-Indole Probe ~340~520~180Environment-dependent

Application Workflow: Cellular Imaging

The synthesized indole-based fluorescent probes can be utilized for cellular imaging studies due to their potential for cell permeability and fluorescence in a biological environment.

Cellular_Imaging_Workflow cluster_preparation Probe Preparation cluster_cell_culture Cell Culture and Staining cluster_imaging Fluorescence Microscopy Probe_Stock Prepare Probe Stock Solution (e.g., in DMSO) Incubation Incubate Cells with Probe Solution Probe_Stock->Incubation Cell_Culture Culture Cells on Coverslips or Imaging Dishes Cell_Culture->Incubation Wash Wash Cells to Remove Excess Probe Incubation->Wash Microscopy Image Cells using a Fluorescence Microscope Wash->Microscopy Analysis Analyze Images for Probe Localization and Intensity Microscopy->Analysis

Caption: Workflow for cellular imaging with synthesized probes.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and highly reliable chemical transformations.[5][6] The success of the synthesis can be validated at each step:

  • Reaction Monitoring: TLC analysis provides a real-time assessment of the consumption of starting materials and the formation of the product.

  • Purification: Column chromatography ensures the isolation of the desired probe from unreacted starting materials and byproducts.

  • Structural Verification: NMR and mass spectrometry provide unambiguous confirmation of the chemical identity of the synthesized probe.

  • Functional Validation: The measurement of the photophysical properties (absorption and emission spectra) confirms that the synthesized molecule is indeed fluorescent and suitable for its intended applications.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel fluorescent probes. The Sonogashira coupling and CuAAC reactions provide efficient and modular strategies for conjugating the indole donor with a wide variety of acceptor fluorophores. The resulting D-π-A probes are expected to exhibit interesting photophysical properties and have significant potential in various applications, particularly in the field of bioimaging and chemical sensing. The detailed protocols and workflows provided in this application note serve as a robust starting point for researchers and drug development professionals to explore the rich chemical space of indole-based fluorophores.

References

  • MDPI. (n.d.). Synthesis and Electronic Properties of Novel Donor–π–Acceptor-Type Functional Dyes with a Carbonyl-Bridged Bithiophene π-Spacer. Retrieved from [Link]

  • National Institutes of Health. (2023, March 31). Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and photophysical properties of highly fluorescent 2-aryl-6-(aryleneethynylene)-1H-indoles. Retrieved from [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

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  • National Institutes of Health. (2023, May 31). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Strongly fluorescent indolizine-based coumarin analogs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Retrieved from [Link]

  • ResearchGate. (2026, January 23). Synthesis and photophysical studies of new fluorescent indole-based chromophores. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 22). A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies. Retrieved from [Link]

  • (2001, August 22). Palladium-Catalyzed Coupling of Aryl Halides and. Retrieved from [Link]

  • MDPI. (2024, January 23). Theoretical Investigation of a Coumarin Fluorescent Probe for Distinguishing the Detection of Small-Molecule Biothiols. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Coplanar Donor-π-Acceptor Dyes Featuring a Furylethynyl Spacer for Dye-Sensitized Solar Cells. Retrieved from [Link]

  • MDPI. (2021, January 4). Recent Advances in Organelle-Targeted Fluorescent Probes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Retrieved from [Link]

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  • ResearchGate. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single Palladium source: rapid access to 2,3-diarylindoles. Retrieved from [Link]

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Application Notes and Protocols: 6-Ethynyl-1-methyl-1H-indole as a Versatile Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Ethynyl-Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug design.[3] The introduction of a reactive ethynyl group at the C6 position of the 1-methylindole core creates a molecule of significant synthetic potential: 6-ethynyl-1-methyl-1H-indole . This building block serves as a versatile platform for the construction of a diverse array of novel heterocyclic compounds through a variety of modern synthetic methodologies. The strategic placement of the ethynyl functionality allows for its participation in powerful transformations such as palladium-catalyzed cross-coupling reactions and cycloadditions, enabling the rapid assembly of complex molecular architectures.[4] This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Reactivity

This compound is a crystalline solid with a molecular weight of 155.19 g/mol . The key to its utility lies in the distinct reactivity of its constituent parts: the indole ring and the terminal alkyne. The indole nitrogen is methylated, which prevents N-H related side reactions and directs reactivity towards other positions of the indole ring. The ethynyl group at the C6 position is a versatile functional handle that can undergo a wide range of chemical transformations, including:

  • Sonogashira Coupling: A powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[5][6]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": A highly efficient and regioselective reaction that forms a stable 1,2,3-triazole ring.[7][8][9]

  • Cycloaddition Reactions: The alkyne can participate in various cycloadditions, such as [3+2] cycloadditions, to form five-membered heterocyclic rings.[2][10][11]

  • Intramolecular Cyclizations: After further functionalization, the ethynyl group can participate in intramolecular cyclization reactions to build fused ring systems.[4][12][13]

The interplay between the indole core and the ethynyl group allows for the creation of a rich diversity of heterocyclic structures with potential applications in drug discovery and materials science.

Synthesis of this compound

The most common and practical approach to the synthesis of this compound involves a Sonogashira coupling reaction of a suitable 6-halo-1-methyl-1H-indole precursor with a protected acetylene source, followed by deprotection. 6-Bromo-1-methyl-1H-indole is a readily available starting material for this purpose.

Protocol 1: Synthesis of this compound

This two-step protocol outlines the synthesis starting from 6-bromo-1H-indole.

Step 1: N-Methylation of 6-bromo-1H-indole

A procedure for the N-methylation of indole is adapted from established methods.[14]

  • Materials: 6-bromo-1H-indole, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Methyl iodide (CH₃I).

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromo-1H-indole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 6-bromo-1-methyl-1H-indole.

Step 2: Sonogashira Coupling and Deprotection

This step utilizes a Sonogashira coupling with (trimethylsilyl)acetylene followed by desilylation.

  • Materials: 6-bromo-1-methyl-1H-indole, (Trimethylsilyl)acetylene, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF), Methanol (MeOH), Potassium carbonate (K₂CO₃).

  • Procedure:

    • To a solution of 6-bromo-1-methyl-1H-indole (1.0 eq.) in a mixture of THF and TEA (2:1 v/v) under an inert atmosphere, add (trimethylsilyl)acetylene (1.5 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

    • Dissolve the crude intermediate in methanol and add potassium carbonate (2.0 eq.).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure, add water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Applications in the Synthesis of Novel Heterocyclic Compounds

The synthetic utility of this compound is demonstrated in its ability to serve as a precursor to a variety of complex heterocyclic systems.

Application 1: Synthesis of 1,2,3-Triazolyl-Indoles via CuAAC "Click" Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[9][15] These triazole-containing indole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[7][16][17][18]

CuAAC Reaction Indole This compound Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Indole->Catalyst Reacts with Azide Organic Azide (R-N3) Azide->Catalyst Triazole 1-(1-methyl-1H-indol-6-yl)-4-R-1H-1,2,3-triazole Catalyst->Triazole Forms Solvent Solvent (e.g., tBuOH/H2O) Solvent->Catalyst

Caption: General workflow for the CuAAC synthesis of 1,2,3-triazolyl-indoles.

Protocol 2: General Procedure for the CuAAC Reaction

  • Materials: this compound, Organic azide (R-N₃), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, tert-Butanol, Water.

  • Procedure:

    • In a reaction vial, dissolve this compound (1.0 eq.) and the organic azide (1.05 eq.) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.

    • To the stirred solution of the indole and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous ammonium chloride, brine, and then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by flash column chromatography or recrystallization.

Reactant (R-N₃) Product Potential Application
Benzyl azide1-(1-methyl-1H-indol-6-yl)-4-phenyl-1H-1,2,3-triazoleAnticancer, Antiviral
Azido-sugarsGlycoconjugated indole-triazolesBio-probes, Drug delivery
Peptide-azidesPeptidomimetic indole-triazolesEnzyme inhibitors
Application 2: Synthesis of Fused Polycyclic Heterocycles via Intramolecular Cyclization

The ethynyl group can be elaborated and then induced to undergo intramolecular cyclization to construct fused polycyclic systems such as pyrroloindoles and carbazoles.[1][19][20] These scaffolds are present in many biologically active natural products and pharmaceuticals.[21][22]

Workflow for Intramolecular Cyclization:

Intramolecular Cyclization Start This compound Step1 Functionalization (e.g., Sonogashira coupling with o-haloaniline) Start->Step1 Intermediate Ortho-amino diarylacetylene Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Pd-catalyzed) Intermediate->Step2 Product Fused Polycyclic Heterocycle (e.g., Carbazole derivative) Step2->Product

Caption: A general strategy for synthesizing fused heterocycles.

Protocol 3: Synthesis of a Carbazole Derivative via a Cascade Sonogashira Coupling and Intramolecular Amination

This protocol describes a plausible route to a carbazole derivative.

  • Materials: this compound, 2-Iodoaniline, Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) iodide (CuI), Base (e.g., Cs₂CO₃), Anhydrous solvent (e.g., DMF or Toluene).

  • Procedure:

    • To a reaction flask under an inert atmosphere, add this compound (1.0 eq.), 2-iodoaniline (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), CuI (0.1 eq.), and Cs₂CO₃ (2.0 eq.).

    • Add anhydrous DMF or toluene and degas the mixture.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC for the formation of the carbazole product.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to afford the desired carbazole derivative.

Application 3: [3+2] Cycloaddition Reactions for the Synthesis of Pyrroloindoles

The ethynyl group of this compound can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles to construct five-membered heterocyclic rings fused to other systems. For instance, reaction with azomethine ylides can lead to the formation of pyrroloindoles.[23][24][25]

Protocol 4: General Procedure for [3+2] Cycloaddition with an Azomethine Ylide Precursor

  • Materials: this compound, N-benzylglycine ethyl ester, a base (e.g., DBU), and a high-boiling solvent (e.g., toluene or xylene).

  • Procedure:

    • A mixture of this compound (1.0 eq.), N-benzylglycine ethyl ester (1.2 eq.), and a catalytic amount of DBU in toluene is heated to reflux.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to give the corresponding pyrroloindole derivative.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its strategic combination of a privileged indole scaffold and a reactive ethynyl group allows for the efficient construction of complex molecular architectures through modern synthetic methods like Sonogashira coupling, click chemistry, and various cycloaddition and cyclization reactions. The protocols and applications outlined in this guide are intended to provide researchers with a solid foundation for exploring the vast synthetic potential of this compound in the pursuit of new therapeutic agents and functional materials.

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The Emerging Potential of 6-Ethynyl-1-methyl-1H-indole in Advanced Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of functionalized heterocyclic compounds is a cornerstone of modern materials science. Among these, indole derivatives have garnered significant attention due to their unique electronic and photophysical properties. This guide focuses on the promising, yet underexplored, molecule: 6-Ethynyl-1-methyl-1H-indole . The presence of a reactive ethynyl group at the 6-position, combined with the stability and electronic influence of the N-methylated indole core, positions this compound as a versatile building block for a new generation of functional materials.

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed application notes and robust protocols. We will delve into the rationale behind its potential applications, supported by established principles and analogous studies, and offer step-by-step methodologies to pioneer its use in your research.

Foundational Insights: The Molecular Advantage

The unique characteristics of this compound stem from the synergistic interplay of its constituent parts: the indole nucleus, the N-methyl group, and the C-6 ethynyl substituent.

  • The Indole Core: This bicyclic aromatic system is electron-rich and known for its charge-transport capabilities and fluorescence, making it a valuable component in organic electronics and sensors.[1]

  • N-Methylation: The methyl group at the N1 position enhances solubility in organic solvents and, crucially, prevents N-H reactivity, thereby directing functionalization to other parts of the molecule and improving the stability of the indole ring.[2][3]

  • The 6-Ethynyl Group: This terminal alkyne is a highly versatile functional handle. It is a gateway to a multitude of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which allows for the efficient and specific formation of 1,2,3-triazoles.[4][5][6] This opens up avenues for polymerization, surface functionalization, and the creation of complex molecular architectures.

Envisioned Applications in Materials Science

Based on the chemistry of analogous ethynyl-indole derivatives and the broader principles of materials design, we can confidently propose several high-impact applications for this compound.

Development of Novel Conjugated Polymers

The rigid, planar structure of the indole nucleus, when incorporated into a polymer backbone, can facilitate π-π stacking and charge transport. The ethynyl group provides a perfect anchor point for polymerization reactions.

Application Note: Polymers synthesized from this compound are anticipated to exhibit interesting semiconducting and photoluminescent properties. The electron-donating nature of the N-methyl indole can be paired with electron-accepting monomers to create donor-acceptor polymers with tunable band gaps, relevant for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Surface Functionalization and Biomaterials

The ability to "click" this compound onto azide-modified surfaces (e.g., silicon wafers, nanoparticles, or biocompatible polymers) allows for the precise engineering of surface properties.

Application Note: Surfaces functionalized with this indole derivative could be designed to be fluorescent for sensing applications or to modulate surface energy. In the context of biomaterials, the indole moiety is a known pharmacophore, and its immobilization could be explored for creating bioactive surfaces that influence cell adhesion or exhibit antimicrobial properties.[7][8]

Synthesis of Push-Pull Chromophores for Optoelectronics

The N-methyl indole moiety can act as an effective electron donor in donor-π-acceptor (D-π-A) systems.[7] The ethynyl group can be used to connect the indole donor to a suitable electron acceptor through a triazole bridge formed via click chemistry.

Application Note: These resulting push-pull chromophores are expected to exhibit significant intramolecular charge transfer (ICT), leading to desirable nonlinear optical (NLO) properties and solvatochromism.[7] Such materials are valuable for applications in electro-optic modulators and as fluorescent probes that are sensitive to their local environment.[1]

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for exploring the chemistry of this compound.

Protocol for Synthesis of this compound

Workflow for Synthesis:

A 6-Bromo-1-methyl-1H-indole C Pd(PPh3)2Cl2, CuI, Et3N A->C Reactant 1 B Ethynyltrimethylsilane B->C Reactant 2 D 6-((Trimethylsilyl)ethynyl)-1-methyl-1H-indole C->D Sonogashira Coupling E K2CO3, MeOH D->E Deprotection F This compound E->F

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Starting Material: Begin with commercially available or synthesized 6-bromo-1-methyl-1H-indole.[9]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-bromo-1-methyl-1H-indole (1.0 eq) in a suitable solvent such as triethylamine (Et3N) or a mixture of toluene and Et3N.

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.04-0.10 eq) to the reaction mixture.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the stirred solution.

  • Reaction: Heat the mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 6-((trimethylsilyl)ethynyl)-1-methyl-1H-indole.

  • Deprotection: Dissolve the silyl-protected intermediate in methanol (MeOH). Add a base such as potassium carbonate (K2CO3, 2-3 eq) and stir at room temperature.

  • Final Purification: Monitor the deprotection by TLC. Once complete, neutralize the mixture, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by column chromatography or recrystallization.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction is a cornerstone for utilizing the ethynyl group. The following is a general protocol for conjugating this compound to an azide-containing molecule (R-N3).

Workflow for CuAAC:

A This compound C CuSO4·5H2O, Sodium Ascorbate A->C B Azide (R-N3) B->C E 1-(R)-4-(1-methyl-1H-indol-6-yl)-1H-1,2,3-triazole C->E Click Reaction D Solvent (e.g., tBuOH/H2O) D->C

Caption: General workflow for the CuAAC "click" reaction.

Step-by-Step Methodology:

  • Reactant Preparation: In a vial, dissolve this compound (1.0 eq) and the desired azide-functionalized molecule (1.0-1.1 eq) in a suitable solvent system, such as a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.01-0.05 eq).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.[10] A color change is often observed, indicating the formation of the Cu(I) catalyst.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting triazole product by column chromatography or recrystallization.

Characterization Data (Hypothetical)

For novel materials derived from this compound, a comprehensive characterization is essential. The following table outlines the expected characterization techniques and the information they would provide for a hypothetical polymer, Poly(this compound) .

Technique Parameter Expected Information
NMR Spectroscopy ¹H and ¹³C NMRConfirmation of polymer structure and purity.
FT-IR Spectroscopy Vibrational modesDisappearance of the alkyne C-H stretch (~3300 cm⁻¹) and appearance of polymer backbone signals.
Gel Permeation Chromatography (GPC) Mn, Mw, PDIDetermination of number-average and weight-average molecular weights, and the polydispersity index.
UV-Vis Spectroscopy Absorption SpectrumInformation on the electronic transitions and the optical band gap of the polymer.
Photoluminescence (PL) Spectroscopy Emission SpectrumCharacterization of the polymer's fluorescent properties and quantum yield.
Cyclic Voltammetry (CV) HOMO/LUMO levelsEstimation of the highest occupied and lowest unoccupied molecular orbital energies, crucial for electronic applications.
Thermogravimetric Analysis (TGA) Thermal stabilityDetermination of the polymer's decomposition temperature.[11]

Conclusion and Future Outlook

This compound represents a molecule of significant, yet largely untapped, potential in materials science. Its robust and versatile chemical nature, stemming from the stable N-methylated indole core and the reactive ethynyl handle, paves the way for the rational design of novel polymers, functional surfaces, and advanced electronic materials. The protocols and application notes provided herein offer a foundational framework for researchers to begin exploring this exciting building block. As the demand for sophisticated organic materials continues to grow, the strategic application of such well-designed molecular components will be paramount in driving innovation across a spectrum of scientific and technological fields.

References

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021-10-15). Royal Society of Chemistry.
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  • 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. (2022-03-01). ACS Publications.
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  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. (2025-12-06). ResearchGate.
  • Synthesis and characterization of semi-conductive, thermally stable imine polymers containing methyl silane group. (2016-08-11). ResearchGate.
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  • 17 alpha-Ethynylestradiol Peptide Labeling by 'Click' Chemistry. (2025-07-09). ResearchGate.
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  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023-12-19). PubMed Central.
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  • The Design and Synthesis of Novel 3‐[2‐Indol‐1‐yl‐ethyl]‐1H‐indole Derivatives as Selective Inhibitors of CDK4. (2005). Sci-Hub.
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Troubleshooting & Optimization

Technical Support Center: Purification of 6-Ethynyl-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Ethynyl-1-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this versatile indole derivative. Our approach is rooted in practical, field-tested experience to ensure you can achieve the desired purity and yield for your downstream applications.

Introduction to Purification Challenges

The synthesis of this compound typically proceeds via a two-step sequence: a Sonogashira coupling of a 6-halo-1-methyl-1H-indole with a silyl-protected acetylene, followed by a deprotection step. Each of these stages can introduce specific impurities that complicate purification. This guide will walk you through identifying and removing these impurities effectively.

A typical synthetic route is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 6-halo-1-methyl-1H-indole 6-halo-1-methyl-1H-indole Protected_Indole 6-((Trimethylsilyl)ethynyl) -1-methyl-1H-indole 6-halo-1-methyl-1H-indole->Protected_Indole TMS-acetylene TMS-acetylene TMS-acetylene->Protected_Indole Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_catalyst->Protected_Indole Catalyst System Cu_cocatalyst Cu(I) Cocatalyst (e.g., CuI) Base Base (e.g., Et₃N) Deprotecting_Agent Deprotecting Agent (e.g., TBAF or K₂CO₃) Final_Product This compound Protected_Indole->Final_Product Deprotecting_Agent->Final_Product

Caption: General synthetic workflow for this compound.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Part 1: Post-Sonogashira Coupling Work-up and Purification

Question 1: My crude reaction mixture after the Sonogashira coupling is a complex mess. What are the likely impurities and how do I perform an initial clean-up?

Answer: The crude product from a Sonogashira coupling can indeed appear daunting. The primary impurities you are likely to encounter include:

  • Unreacted 6-halo-1-methyl-1H-indole: Your starting material may not have been fully consumed.

  • Homocoupled alkyne (Glaser coupling product): This is a common side product, especially if oxygen is not rigorously excluded from the reaction.[1]

  • Palladium and copper catalysts: These metal catalysts and their associated ligands (e.g., triphenylphosphine) need to be removed.

  • Amine salts: The base used in the reaction (e.g., triethylamine) will form a salt with the hydrogen halide byproduct.[1]

Initial Clean-up Protocol:

  • Filtration: Dilute the reaction mixture with a solvent like ethyl acetate or dichloromethane and filter it through a pad of Celite® to remove the bulk of the palladium catalyst and insoluble salts.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Saturated aqueous ammonium chloride solution to quench the reaction and remove the amine base.

    • Water to remove water-soluble byproducts.

    • Brine to aid in the separation of the organic and aqueous layers.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

This initial work-up will provide a crude product that is suitable for further purification by chromatography.

Question 2: I'm struggling to separate my desired silyl-protected product from the unreacted halo-indole and homocoupled alkyne using flash chromatography. What solvent system should I use?

Answer: The polarity difference between your desired product, starting material, and the homocoupled alkyne can be subtle. A systematic approach to developing a solvent system for flash column chromatography is crucial.

Recommended Solvent Systems:

A common and effective solvent system for indole derivatives is a gradient of ethyl acetate in hexanes (or heptane).[2]

Compound TypeTypical Rf in Hexanes/Ethyl AcetateRecommended Starting Gradient
Homocoupled Alkyne (less polar)High0-5% Ethyl Acetate
6-halo-1-methyl-1H-indoleIntermediate5-15% Ethyl Acetate
6-((Trimethylsilyl)ethynyl)-1-methyl-1H-indole (desired)Intermediate to Polar5-20% Ethyl Acetate

Step-by-Step Protocol for Chromatography:

  • TLC Analysis: First, run a thin-layer chromatography (TLC) plate of your crude material in various ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives good separation between the spots. Aim for an Rf value of ~0.3 for your desired product.

  • Column Packing: Dry pack your silica gel column and then flush with the initial, low-polarity solvent.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or the chromatography solvent and load it onto the column. For better separation, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Start with a low concentration of ethyl acetate in hexanes (e.g., 2-5%) and gradually increase the polarity. Collect fractions and monitor them by TLC to isolate the pure product.

Part 2: Deprotection and Final Purification

Question 3: I am deprotecting the trimethylsilyl (TMS) group using tetrabutylammonium fluoride (TBAF). The work-up is difficult, and I'm left with a lot of TBAF-related impurities. Is there a better way?

Answer: TBAF is a common reagent for silyl group deprotection, but the work-up can be challenging due to the high polarity of the byproducts.[3]

Optimized TBAF Work-up Protocol:

A more efficient method to remove TBAF and its byproducts is to use an ion-exchange resin.[3][4]

  • After the deprotection is complete (as monitored by TLC), add a sulfonic acid resin and calcium carbonate to the reaction mixture.

  • Stir for 30-60 minutes.

  • Filter the mixture through a pad of Celite®, washing with your reaction solvent (e.g., THF or ethyl acetate).

  • Concentrate the filtrate. This method often eliminates the need for a traditional aqueous work-up and significantly simplifies purification.[3][4]

Alternative Deprotection Method:

For a milder and often easier work-up, consider using potassium carbonate in methanol.[5] This method is particularly effective for TMS-protected alkynes.

  • Dissolve your silyl-protected indole in methanol.

  • Add a catalytic amount of potassium carbonate.

  • Stir at room temperature until the reaction is complete.

  • The work-up typically involves filtering off the potassium carbonate and concentrating the methanol. The resulting crude product is often much cleaner than after a TBAF deprotection.

Question 4: My final product, this compound, is an oil/low-melting solid and appears to be degrading. How can I best purify and store it?

Answer: Terminal aryl acetylenes can be sensitive and may degrade or polymerize over time, especially when impure or exposed to air and light.

Final Purification Strategy:

  • Flash Chromatography: If your product is still impure after the deprotection work-up, a final flash chromatography step is recommended. Use a gradient of ethyl acetate in hexanes as before. The deprotected product will be more polar than its silyl-protected precursor.

  • Recrystallization: If you obtain a solid, recrystallization can be a highly effective final purification step. Common solvent systems for indole derivatives include:

    • Hexanes/Ethyl Acetate

    • Toluene

    • Acetonitrile/Water[6]

    • Ethanol/Water

Storage and Handling:

  • Inert Atmosphere: Store the purified this compound under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.

  • Low Temperature: Keep the product at a low temperature (-20°C is recommended for long-term storage).

  • Protection from Light: Store in an amber vial to protect it from light.

  • Dilute Solution: For very sensitive compounds, storing as a dilute solution in a degassed solvent can improve stability.

Purification_Troubleshooting Crude_Mixture Crude Reaction Mixture Initial_Cleanup Initial Aqueous Work-up Crude_Mixture->Initial_Cleanup Remove catalysts & salts Chromatography Flash Column Chromatography Initial_Cleanup->Chromatography Separate organic impurities Deprotection Silyl Deprotection Chromatography->Deprotection Isolate protected intermediate Final_Purification Final Purification (Chromatography or Recrystallization) Deprotection->Final_Purification Remove deprotection byproducts Pure_Product Pure this compound Final_Purification->Pure_Product

Caption: Troubleshooting workflow for the purification of this compound.

Summary of Key Purification Parameters

StepKey Impurities to RemoveRecommended TechniqueEluent/Solvent System
Post-Sonogashira Pd/Cu catalysts, amine salts, unreacted starting materials, homocoupled alkyneAqueous work-up followed by flash chromatographyHexanes/Ethyl Acetate gradient
Post-Deprotection TBAF byproducts or inorganic base, silyl byproductsIon-exchange resin work-up or filtration, followed by flash chromatography or recrystallizationHexanes/Ethyl Acetate gradient (chromatography); Acetonitrile/Water or Hexanes/Ethyl Acetate (recrystallization)

By following these guidelines and understanding the rationale behind each step, you will be well-equipped to overcome the common challenges in purifying this compound, leading to a highly pure compound ready for your research and development endeavors.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 26, 2026, from [Link]

  • Kim, S. J. (2022).
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-METHYLINDOLE. Organic Syntheses, 43, 68.
  • Horváth, A., et al. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano.
  • Cacchi, S., et al. (2008). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 73(18), 7249–7252.
  • Kim, S. J. (2022).
  • Zhang, Y., et al. (2022). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 27(24), 8963.
  • Lindberg, P., et al. (1997). Process for preparing pure salts of pyridinylmethyl-sulfinyl-1H-benzimidazole. U.S.
  • Brand, J. P., & Waser, J. (2010). Direct Alkynylation of Indole and Pyrrole Heterocycles**.
  • Kaburagi, Y., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. The Journal of Organic Chemistry, 72(26), 10243–10246.
  • Wang, Z., et al. (2010). A Novel and Efficient Synthesis of Terminal Arylacetylenes via Sonogashira Coupling Reactions Catalysed by MCM-41-supported Bidentate Phosphine Palladium(0) Complex. Chinese Journal of Chemistry, 28(11), 2187–2192.
  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • West, K., et al. (2006). Are Terminal Aryl Butadiynes Stable? Synthesis and X-ray Crystal Structures of a Series of Aryl- and Heteroaryl-butadiynes (Ar−C⋮C−C⋮C−H). The Journal of Organic Chemistry, 71(22), 8541–8544.
  • Kishi, Y., et al. (2007). Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation: Application to Halichondrin Synthesis. Organic Letters, 9(26), 5565–5567.
  • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved January 26, 2026, from [Link]

  • Reddit. (2014). 2 questions about TBAF deprotection. r/chemistry.
  • Ghorai, S., & Bhattacharjya, A. (2013). A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Tetrahedron Letters, 54(28), 3696–3699.
  • West, K., et al. (2006). Are Terminal Aryl Butadiynes Stable? Synthesis and X-ray Crystal Structures of a Series of Aryl- and Heteroaryl-butadiynes (Ar−C⋮C−C⋮C−H). The Journal of Organic Chemistry, 71(22), 8541–8544.
  • Teledyne ISCO. (n.d.).
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Navigating the Challenges of N-Methylating 6-Ethynyl-1H-indole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the N-methylation of 6-ethynyl-1H-indole. Our goal is to equip you with the scientific rationale and practical steps to overcome common hurdles in this specific transformation, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Synthetic Tightrope of Selective N-Methylation

The N-methylation of indoles is a fundamental transformation in medicinal chemistry, often pivotal in modulating the pharmacological properties of indole-containing scaffolds. However, the presence of a reactive ethynyl group at the 6-position of the indole ring introduces a layer of complexity. The primary challenge lies in achieving selective deprotonation and methylation of the indole nitrogen without engaging the acidic proton of the terminal alkyne. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve issues encountered during the N-methylation of 6-ethynyl-1H-indole.

Problem 1: Low to No Conversion of the Starting Material

Symptoms:

  • TLC or LC-MS analysis shows predominantly the starting 6-ethynyl-1H-indole.

  • Minimal or no formation of the desired N-methylated product.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incomplete Deprotonation of the Indole Nitrogen The pKa of the indole N-H is approximately 17, requiring a sufficiently strong base for complete deprotonation. Inadequate base strength or stoichiometry will result in unreacted starting material.1. Base Selection: Ensure the use of a strong base such as sodium hydride (NaH) or sodium amide (NaNH₂).[1][2] 2. Stoichiometry: Use at least 1.1-1.5 equivalents of the base to ensure complete deprotonation. 3. Solvent Purity: Use anhydrous aprotic solvents like THF or DMF to prevent quenching of the base.
Degradation of the Methylating Agent Methylating agents like methyl iodide are volatile and can degrade over time, especially if not stored properly.1. Fresh Reagent: Use a fresh bottle of the methylating agent. 2. Proper Handling: Add the methylating agent at a controlled temperature (e.g., 0 °C) to minimize evaporation and side reactions.
Reaction Temperature Too Low While initial deprotonation may be performed at lower temperatures, the subsequent methylation step might require elevated temperatures to proceed at a reasonable rate.1. Temperature Optimization: After the addition of the methylating agent, allow the reaction to warm to room temperature or gently heat to 40-50 °C, monitoring the progress by TLC or LC-MS.
Problem 2: Formation of Multiple Unidentified Byproducts

Symptoms:

  • Complex reaction mixture observed on TLC or LC-MS.

  • Difficulty in isolating the desired product.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Competitive Deprotonation of the Ethynyl Group The terminal alkyne proton has a pKa of about 25. While significantly less acidic than the indole N-H, a strong base can lead to the formation of a sodium acetylide intermediate.[1][2] This acetylide can then react with the methylating agent.1. Stoichiometry Control: Use a slight excess (1.1 eq.) of the base to favor deprotonation of the more acidic indole N-H. 2. Temperature Control: Perform the deprotonation at a lower temperature (e.g., 0 °C) to enhance selectivity.
Base-Catalyzed Isomerization of the Alkyne Strong bases can potentially catalyze the isomerization of the terminal alkyne to an internal alkyne or an allene, leading to a mixture of products.[3][4][5]1. Milder Base: If isomerization is suspected, consider using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent, although this may require higher temperatures and longer reaction times.
Reaction with Solvent In some cases, strong bases like NaH can react with solvents like DMF, especially at elevated temperatures.[6]1. Solvent Choice: Opt for a more inert solvent such as THF. If DMF is necessary for solubility, maintain a lower reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when N-methylating 6-ethynyl-1H-indole?

The main challenge is the presence of two acidic protons: the indole N-H (pKa ≈ 17) and the terminal alkyne C-H (pKa ≈ 25). The use of a strong base to deprotonate the indole nitrogen can also lead to the deprotonation of the alkyne, creating a competing nucleophile (the acetylide anion).[1][2]

Q2: How can I ensure selective N-methylation over C-alkylation of the ethynyl group?

Selectivity is primarily governed by the significant difference in acidity between the two protons. To favor N-methylation:

  • Controlled Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of a strong base like NaH. This will preferentially deprotonate the more acidic indole N-H.

  • Temperature Management: Conduct the deprotonation at a reduced temperature (e.g., 0 °C) to minimize the rate of the less favorable alkyne deprotonation.

Q3: Are there alternative strategies to avoid complications with the ethynyl group?

Yes, two effective alternative strategies are:

  • Protecting Group Strategy: The terminal alkyne can be protected, most commonly with a trimethylsilyl (TMS) group. This prevents its deprotonation during the N-methylation step. The TMS group can be easily removed afterward.[7][8][9]

  • Alternative Synthetic Route: The order of reactions can be reversed. Start with a 6-halo-1H-indole, perform the N-methylation first, and then introduce the ethynyl group via a Sonogashira coupling reaction.[6]

Experimental Protocols

Protocol 1: Direct N-Methylation of 6-Ethynyl-1H-indole

This protocol aims for the direct, selective N-methylation.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 6-ethynyl-1H-indole (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add methyl iodide (CH₃I, 1.5 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Methylation with Alkyne Protection

This protocol utilizes a trimethylsilyl (TMS) protecting group.

Step 1: Protection of the Ethynyl Group

  • To a solution of 6-ethynyl-1H-indole (1.0 eq.) in anhydrous THF at 0 °C, add n-butyllithium (n-BuLi, 2.1 eq.) dropwise.

  • Stir for 30 minutes at 0 °C.

  • Add chlorotrimethylsilane (TMSCl, 2.2 eq.) and stir at room temperature for 2 hours.

  • Quench with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain 6-((trimethylsilyl)ethynyl)-1H-indole.

Step 2: N-Methylation of the Protected Indole

  • Follow the procedure outlined in Protocol 1 , using 6-((trimethylsilyl)ethynyl)-1H-indole as the starting material.

Step 3: Deprotection of the TMS Group

  • Dissolve the N-methylated, TMS-protected indole in methanol.

  • Add potassium carbonate (K₂CO₃, 2.0 eq.) and stir at room temperature for 1-2 hours.[9]

  • Monitor the reaction by TLC/LC-MS until the deprotection is complete.

  • Remove the methanol under reduced pressure, add water, and extract the product with an organic solvent.

  • Dry, concentrate, and purify if necessary.

Visualizing the Synthetic Strategies

To further clarify the decision-making process, the following diagrams illustrate the possible reaction pathways.

N_Methylation_Strategies Start 6-Ethynyl-1H-indole Direct Direct N-Methylation (NaH, MeI) Start->Direct Strategy 1 Protect Protect Alkyne (TMSCl) Start->Protect Strategy 2 FinalProduct 1-Methyl-6-ethynyl-1H-indole Direct->FinalProduct MethylateProtected N-Methylate Protected Indole Protect->MethylateProtected Deprotect Deprotect Alkyne (K2CO3/MeOH) MethylateProtected->Deprotect Deprotect->FinalProduct AlternativeStart 6-Bromo-1H-indole AlternativeMethylate N-Methylation AlternativeStart->AlternativeMethylate Strategy 3 Sonogashira Sonogashira Coupling (Ethynylating Agent) AlternativeMethylate->Sonogashira Sonogashira->FinalProduct

Caption: Alternative synthetic strategies for 1-methyl-6-ethynyl-1H-indole.

Troubleshooting_Flowchart Start Low Yield or Byproduct Formation CheckDeprotonation Incomplete Deprotonation? Start->CheckDeprotonation CheckSideReaction Side Reactions? CheckDeprotonation->CheckSideReaction No IncreaseBase Increase Base eq. (1.2-1.5) Ensure Anhydrous Conditions CheckDeprotonation->IncreaseBase Yes LowerTemp Lower Deprotonation Temp (0°C) Control Base Stoichiometry (1.1 eq.) CheckSideReaction->LowerTemp Yes AlternativeRoute Consider Alternative Synthetic Route CheckSideReaction->AlternativeRoute Persistent Issues UseProtectingGroup Consider Alkyne Protecting Group Strategy LowerTemp->UseProtectingGroup If still problematic

Caption: A decision-making flowchart for troubleshooting N-methylation.

References

  • Master Organic Chemistry. (2013, May 1). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]

  • ResearchGate. (n.d.). Base‐catalyzed isomerization of terminal alkynes. [Link]

  • Master Organic Chemistry. (2013, May 1). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]

  • National Institutes of Health. (n.d.). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.8: Alkynes. [Link]

  • sioc-journal.cn. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • sioc-journal.cn. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • YouTube. (2024, February 5). Preparation of Alkynes, Part 6: By Isomerization and Metathesis. [Link]

  • National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.8: Alkylation of Acetylide Anions. [Link]

  • ResearchGate. (2022, October 6). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. [Link]

  • Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. [Link]

  • Reddit. (2019, January 14). Alkyne deprotonation. [Link]

  • Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. [Link]

  • Research Collection. (2022, March 29). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel- forming peptide cytotoxins. [Link]

  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • Quora. (2018, November 8). What is the product of ethayl iodide+sodium acetylide?. [Link]

  • YouTube. (2018, January 5). Alkyne Isomerization. [Link]

  • PubMed. (2012, June 29). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. [Link]

  • YouTube. (2019, October 18). deprotonation of alkynes to make acetylides. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acetylide Ions. [Link]

  • YouTube. (2022, June 17). Silyl group deprotection by TBAF solution. [Link]

  • CureFFI.org. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. [Link]

  • Chemistry LibreTexts. (2021, November 1). 11.11: Reaction of Acetylide Anions. [Link]

  • Chemistry LibreTexts. (2023, May 3). 25.3: Homogeneous Catalysis - Alkene (Olefin) and Alkyne Metathesis. [Link]

  • SciELO México. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]

Sources

Technical Support Center: Optimizing Copper-Catalyzed Click Reactions with 6-Ethynyl-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, with a specialized focus on a challenging substrate: 6-Ethynyl-1-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and reproducibility of their click reactions with this electron-rich, heteroaromatic alkyne. Here, we will delve into the mechanistic nuances of the CuAAC reaction and provide practical, field-proven troubleshooting strategies to overcome common experimental hurdles.

Foundational Principles: Understanding the CuAAC Reaction and the Unique Challenges of this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, broad functional group tolerance, and the formation of a stable triazole linkage. The reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate, which then reacts with an azide to form the desired 1,4-disubstituted 1,2,3-triazole.

However, the success of the CuAAC reaction is highly dependent on the nature of the alkyne substrate. While the reaction is robust for many alkynes, this compound presents a unique set of challenges primarily due to its electron-rich indole nucleus.

Potential Challenges with this compound:

  • Catalyst Inhibition: The lone pair of electrons on the indole nitrogen can coordinate to the copper(I) catalyst, forming a stable complex that can inhibit or completely stall the catalytic cycle. This is a common issue with nitrogen-containing heterocycles in transition metal catalysis.

  • Slower Reaction Rates: Electron-rich alkynes, like this compound, can exhibit slower reaction rates compared to their electron-poor counterparts. This is because the rate-determining step of the CuAAC reaction is often the deprotonation of the alkyne to form the copper acetylide, a step that is facilitated by electron-withdrawing groups.

  • Side Reactions: The electron-rich nature of the indole ring may also make it more susceptible to oxidative side reactions, potentially leading to complex reaction mixtures and lower yields of the desired product. One common side reaction is the oxidative homocoupling of the alkyne to form a diyne, often referred to as Glaser coupling.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and solve common problems encountered when using this compound in CuAAC reactions.

Issue: Low to No Product Formation

Possible Causes & Solutions

Possible Cause Explanation Recommended Solution
Catalyst Inhibition The indole nitrogen is coordinating to the copper(I) catalyst, rendering it inactive.Increase Ligand Concentration: Use a copper-coordinating ligand in a higher ratio to copper (e.g., 5:1 or even 10:1 ligand to copper). The ligand can help to saturate the coordination sphere of the copper ion, reducing its interaction with the indole. Choose a Bulky Ligand: Sterically hindered ligands can disfavor the coordination of the bulky indole moiety. Consider ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or bathocuproine disulfonate (BCS).
Inactive Catalyst The active copper(I) species has been oxidized to the inactive copper(II) state. This can happen due to the presence of oxygen in the reaction mixture.Ensure Anaerobic Conditions: Degas all solvents and reagents thoroughly by purging with an inert gas (argon or nitrogen) for at least 15-20 minutes. Run the reaction under a positive pressure of inert gas. Use Fresh Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ. Ensure your sodium ascorbate is fresh and has not been oxidized (it should be a white powder). Use a stoichiometric excess of sodium ascorbate relative to the copper catalyst (e.g., 5-10 equivalents).
Insufficient Reaction Time/Temperature Electron-rich alkynes can react more slowly.Increase Reaction Time: Monitor the reaction by TLC or LC-MS over an extended period (e.g., 24-48 hours). Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. However, be mindful that higher temperatures can also promote side reactions.
Poor Reagent Quality Impurities in the alkyne, azide, or solvents can interfere with the reaction.Purify Reagents: Ensure the purity of your this compound and your azide partner. Purify solvents if necessary.[1]
Issue: Formation of a Major Byproduct (Suspected Alkyne Homocoupling)

Possible Causes & Solutions

Possible Cause Explanation Recommended Solution
Presence of Oxygen Oxidative homocoupling (Glaser coupling) of the alkyne is a common side reaction catalyzed by copper in the presence of oxygen.Rigorous Degassing: As mentioned above, thorough degassing of the reaction mixture is crucial to minimize oxygen content. Use an Antioxidant: In addition to sodium ascorbate, consider adding a small amount of a radical scavenger or antioxidant.
High Copper Concentration Higher concentrations of the copper catalyst can sometimes favor the homocoupling pathway.Optimize Catalyst Loading: While a sufficient amount of catalyst is needed, excessive amounts can be detrimental. Try reducing the catalyst loading to 1-5 mol%.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for reactions with this compound?

A1: While copper(I) salts like CuI or CuBr can be used directly, it is often more reliable to generate the active Cu(I) species in situ from a more stable copper(II) salt like CuSO₄·5H₂O in the presence of a reducing agent like sodium ascorbate.[2][3] This approach helps to maintain a low and steady concentration of the active catalyst, minimizing side reactions.

Q2: Which ligand is most suitable for this specific alkyne?

A2: There is no single "best" ligand, and the optimal choice may depend on the specific reaction conditions and the azide partner. However, for mitigating potential catalyst inhibition by the indole, a good starting point is a ligand that forms a strong complex with copper(I). Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are excellent choices. These ligands have been shown to accelerate the reaction and stabilize the Cu(I) oxidation state. For reactions in organic solvents, TBTA is suitable, while THPTA is preferred for aqueous media.

Q3: Can I run the reaction open to the air?

A3: It is strongly advised against running CuAAC reactions open to the air, especially when dealing with sensitive substrates or when aiming for high yields and purity.[4] Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II) and promote the undesirable alkyne homocoupling side reaction.

Q4: My reaction turns a dark color. Is this normal?

A4: A color change is expected as the copper complexes form. However, a very dark brown or black solution could indicate catalyst decomposition or the formation of copper oxide/sulfide precipitates, which can be a sign of catalyst deactivation. This can be caused by impurities or inappropriate reaction conditions.

Experimental Protocols

Standard Protocol for CuAAC with this compound (for initial screening)

This protocol provides a general starting point for your experiments.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare this solution fresh before each use).

    • Prepare a 100 mM stock solution of THPTA ligand in deionized water.

    • Dissolve your this compound and azide partner in a suitable solvent (e.g., a mixture of t-BuOH/H₂O (1:1) or DMF/H₂O (1:1)).

  • Reaction Setup (for a 1 mmol scale reaction):

    • To a reaction vial, add this compound (1 mmol, 1 eq).

    • Add the azide (1.1 mmol, 1.1 eq).

    • Add the solvent mixture to achieve a final concentration of approximately 0.1 M.

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

    • In a separate vial, premix the CuSO₄ stock solution (100 µL, 0.01 mmol, 1 mol%) and the THPTA stock solution (500 µL, 0.05 mmol, 5 mol%).

    • Add the copper/ligand mixture to the reaction vial.

    • Add the freshly prepared sodium ascorbate solution (100 µL, 0.05 mmol, 5 mol%).

    • Seal the vial and stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

Optimized Protocol for Challenging Reactions

This protocol incorporates several troubleshooting strategies for reactions that are sluggish or low-yielding.

  • Reagent Preparation:

    • Follow the same reagent preparation steps as in the standard protocol.

  • Reaction Setup (for a 1 mmol scale reaction):

    • To a reaction vial, add this compound (1 mmol, 1 eq).

    • Add the azide (1.2 mmol, 1.2 eq).

    • Add the solvent mixture (e.g., DMF/H₂O (1:1) or DMSO/H₂O (1:1)).

    • Degas the solution rigorously with argon or nitrogen for at least 30 minutes.

    • In a separate vial, premix the CuSO₄ stock solution (200 µL, 0.02 mmol, 2 mol%) and the THPTA stock solution (1 mL, 0.1 mmol, 10 mol%).

    • Add the copper/ligand mixture to the reaction vial.

    • Add the freshly prepared sodium ascorbate solution (200 µL, 0.1 mmol, 10 mol%).

    • Seal the vial and stir the reaction at a slightly elevated temperature (e.g., 40 °C).

    • Monitor the reaction progress by TLC or LC-MS over 24-48 hours. If the reaction stalls, consider adding an additional portion of the copper/ligand and sodium ascorbate.

Visualizing the Process

The CuAAC Catalytic Cycle

CuAAC_Cycle cluster_inhibition Potential Inhibition CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Intermediate CuI->Cu_Acetylide + Alkyne - H+ Indole_Coordination Indole-Cu(I) Complex (Inactive) CuI->Indole_Coordination Alkyne This compound Azide R-N3 Triazole_Product 1,2,3-Triazole Product Cu_Acetylide->Triazole_Product + Azide Triazole_Product->CuI + H+ Proton_Source H+

Caption: The catalytic cycle of the CuAAC reaction, highlighting the potential for catalyst inhibition by the indole moiety.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_catalyst Catalyst Troubleshooting cluster_conditions Conditions Optimization cluster_reagents Reagent Quality Control Start Low Yield with This compound Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Reagents Are reagents pure? Start->Check_Reagents Increase_Ligand Increase Ligand:Cu Ratio Check_Catalyst->Increase_Ligand Increase_Time Increase Reaction Time Check_Conditions->Increase_Time Purify_Alkyne Purify Alkyne Check_Reagents->Purify_Alkyne Use_Fresh_Ascorbate Use Fresh Sodium Ascorbate Increase_Ligand->Use_Fresh_Ascorbate Degas_Thoroughly Ensure Anaerobic Conditions Use_Fresh_Ascorbate->Degas_Thoroughly End Improved Yield Degas_Thoroughly->End Increase_Temp Increase Temperature Increase_Time->Increase_Temp Increase_Temp->End Purify_Azide Purify Azide Purify_Alkyne->Purify_Azide Purify_Azide->End

Sources

Validation & Comparative

Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 6-Ethynyl-1-methyl-1H-indole by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of methodologies for the structural validation of 6-Ethynyl-1-methyl-1H-indole, a substituted indole of interest in medicinal chemistry, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices in crystallography and objectively compare its performance against other common analytical techniques.

The Imperative of Structural Integrity in Drug Discovery

Substituted indoles are a prominent scaffold in numerous pharmaceuticals. The introduction of an ethynyl group, as in this compound, can significantly modulate a molecule's interaction with biological targets. Therefore, unequivocal confirmation of its structure, including bond lengths, bond angles, and intermolecular interactions, is critical. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing a precise and unambiguous three-dimensional atomic arrangement.[1][2]

The Definitive Approach: Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of the electron density within a crystal.[1] From this map, the precise positions of individual atoms and the bonds between them can be determined. The process involves several key stages, each requiring careful consideration to yield a high-quality crystal structure.[2]

Experimental Protocol: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a validated crystal structure is a multi-step process. The following protocol is a representative workflow for a small organic molecule like this compound, based on established practices for similar indole derivatives.[3][4]

1. Crystallization: The Critical First Step

The primary bottleneck in X-ray crystallography is often obtaining a single crystal of suitable size and quality.[2][5] For small organic molecules, several methods can be employed:

  • Slow Evaporation: This is a common and straightforward technique where the compound is dissolved in a suitable solvent or solvent mixture to form a near-saturated solution.[6] The container is then loosely covered to allow the solvent to evaporate slowly over hours, days, or even weeks, promoting the formation of well-ordered crystals.[6] The choice of solvent is crucial and often determined empirically.[6]

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, leading to crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[5] As the temperature decreases, the solubility of the compound drops, leading to crystal formation.[5]

2. Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a focused beam of X-rays.[1][7] The crystal is then rotated, and the diffraction pattern—the way the crystal scatters the X-rays—is recorded by a detector.[7] For small molecules, data is typically collected at a low temperature (e.g., 100 K) using liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[1]

3. Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data, consisting of the intensities and positions of thousands of reflections, are then processed.

  • Structure Solution: Computational methods, such as direct methods or Patterson functions, are used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal lattice.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using least-squares minimization. This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by various metrics, including the R-factor.

Below is a diagram illustrating the comprehensive workflow for X-ray crystallography.

XRay_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Acquisition cluster_structure_determination Structure Determination & Validation Synthesis Synthesis of this compound Crystallization Crystallization (e.g., Slow Evaporation) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Data Collection Mounting->XRay Solution Structure Solution (Phase Problem) XRay->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation (e.g., checkCIF) Refinement->Validation

A streamlined workflow for single-crystal X-ray crystallography.
Interpreting the Data: A Hypothetical Case for this compound

While a specific crystal structure for this compound is not publicly available, we can present a table of expected crystallographic data based on published structures of similar ethynyl-indole derivatives.[8][9][10]

ParameterExpected Value/InformationSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit of the crystal.
Volume (V) ųThe volume of the unit cell.
Z Number of molecules per unit cellTypically 2, 4, or 8 for small organic molecules.
Calculated Density (ρ) g/cm³A theoretical density based on the crystal structure.
R-factor (R₁) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Goodness-of-fit (GooF) ~ 1.0Should be close to 1 for a good refinement.

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While indispensable, X-ray crystallography is not the only tool for structural elucidation. It is crucial to understand its unique advantages and how it complements other common analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the connectivity of atoms in a molecule in solution. It provides information about the chemical environment of each atom and can be used to establish through-bond and through-space correlations. However, NMR provides an average structure in solution and does not typically yield the precise bond lengths and angles that crystallography does. It also cannot provide information about the packing of molecules in the solid state.

  • Mass Spectrometry (MS): MS is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution measurements. Fragmentation patterns can offer clues about the structure, but MS does not provide a complete three-dimensional picture of the molecule.

  • Infrared (IR) and Raman Spectroscopy: These techniques provide information about the functional groups present in a molecule by probing their vibrational frequencies. While useful for confirming the presence of key bonds (like the C≡C stretch of the ethynyl group), they do not give a detailed atomic arrangement.

The following diagram illustrates the hierarchical nature of structural validation, with X-ray crystallography at the apex for providing the most complete structural information.

Structure_Validation_Comparison cluster_techniques Structural Validation Techniques cluster_info Information Provided XRay X-ray Crystallography Info_XRay 3D Atomic Coordinates Bond Lengths & Angles Stereochemistry Crystal Packing XRay->Info_XRay NMR NMR Spectroscopy Info_NMR Atomic Connectivity Through-bond/space Correlations Solution-state Conformation NMR->Info_NMR MS Mass Spectrometry Info_MS Molecular Weight Elemental Composition Fragmentation MS->Info_MS Vibrational Vibrational Spectroscopy (IR/Raman) Info_Vibrational Functional Groups Vibrational->Info_Vibrational

Comparison of information from different structural validation techniques.

Conclusion: The Unparalleled Certainty of X-ray Crystallography

For the unambiguous structural validation of novel compounds like this compound, single-crystal X-ray crystallography stands as the definitive method. It provides a level of detail regarding the three-dimensional arrangement of atoms that is unattainable by other techniques. While NMR, MS, and vibrational spectroscopy are essential for initial characterization and confirmation of the molecular formula and functional groups, X-ray crystallography offers the final, unequivocal proof of structure. This certainty is paramount in fields like drug development, where a precise understanding of molecular architecture is fundamental to designing safe and effective medicines. The investment in obtaining a crystal structure is justified by the wealth of information it provides, mitigating risks and accelerating the drug discovery pipeline.

References

  • Al-Warhi, T., Al-Sha'lan, M. H., Al-Dies, A. M., As-Sadeq, H. H., & Barakat, A. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(23), 5727. [Link]

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  • Fun, H. K., Ravoof, T. B. S., & Jotani, M. M. (2014). Crystal structures of three indole derivatives: 3-ethnyl-2-methyl-1-phenylsulfonyl-1H-indole, 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one and 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one chloroform monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o36–o42. [Link]

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  • Harris, K. D. M., et al. (2005). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design, 5(2), 523-528. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine. Baghdad Science Journal, 17(1), 272-286. [Link]

  • Jotani, M. M., et al. (2018). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1690–1697. [Link]

Sources

A Comparative Guide to the Biological Activity of 6-Ethynyl-1-methyl-1H-indole and Other Indole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

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The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2][3][4] This guide provides a comparative analysis of the biological activity of the novel compound 6-Ethynyl-1-methyl-1H-indole against a selection of structurally related indole analogs. By deconstructing the molecule into its key pharmacophoric elements—the indole core, N1-methylation, and the C6-ethynyl group—we can hypothesize its potential bioactivities and design a robust experimental framework for its evaluation.

The Indole Scaffold: A Foundation for Diverse Bioactivity

The indole ring system is a versatile heterocyclic motif that can engage in various interactions with biological macromolecules.[1][2] Its aromatic nature allows for π-π stacking and hydrophobic interactions, while the nitrogen atom can act as a hydrogen bond donor or acceptor. This versatility has led to the development of indole-based drugs targeting a wide range of conditions, including cancer, microbial and viral infections, and neurological disorders.[1][2][5][6]

Decoding the Substitutions: A Structure-Activity Relationship (SAR) Perspective

The biological activity of an indole derivative is profoundly influenced by the nature and position of its substituents. In this compound, two key modifications from the parent indole structure are the methylation at the N1 position and the introduction of an ethynyl group at the C6 position.

The Influence of N1-Methylation

N-methylation of the indole ring can significantly alter its physicochemical properties and biological activity. This modification blocks the hydrogen-bond donating capacity of the indole nitrogen, which can affect receptor binding and metabolic stability. Studies on various N-methylated indole derivatives have demonstrated a range of biological effects, including potent antiproliferative and antimitotic activities.[7][8][9] For instance, certain N-Methyl-5,6,7-trimethoxylindoles have shown strong antiproliferative effects in human cancer cell lines, with IC50 values in the nanomolar range.[7]

The Role of the C6-Ethynyl Group

The ethynyl group, a terminal alkyne, is a small, rigid, and lipophilic moiety that can introduce unique properties into a molecule.[10] Its linear geometry can probe deep into binding pockets of proteins, and its π-system can participate in various non-covalent interactions. While direct data on 6-ethynyl indoles is limited, the introduction of substituents at the C6 position of the indole ring has been shown to modulate a variety of biological activities, including antiprion and melanogenesis inhibitory effects.[11]

Comparative Analogs for Biological Evaluation

To elucidate the specific contributions of the N1-methyl and C6-ethynyl groups to the biological activity of this compound, a carefully selected panel of analog compounds is essential for comparative studies.

Compound Structure Rationale for Inclusion
Indole Parent ScaffoldBaseline for unsubstituted activity.
1-Methyl-1H-indole N1-MethylatedIsolates the effect of N-methylation.
6-Ethynyl-1H-indole C6-EthynylatedIsolates the effect of the ethynyl group.
This compound Target CompoundInvestigates the synergistic or additive effects of both substitutions.

Proposed Experimental Workflows for Biological Characterization

A multi-pronged experimental approach is necessary to comprehensively characterize and compare the biological activities of these indole analogs. The following workflows are designed to assess cytotoxicity, receptor binding, and metabolic stability.

Workflow for Assessing Cytotoxic Activity

This workflow aims to determine the potential antiproliferative effects of the indole analogs against various cancer cell lines.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation (DMSO) Compound_Treatment Treat Cells with Serial Dilutions of Indole Analogs Compound_Prep->Compound_Treatment Cell_Culture Cancer Cell Line Culture (e.g., HeLa, MCF-7) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation XTT_Addition Add XTT Reagent Incubation->XTT_Addition Formazan_Incubation Incubate to Allow Formazan Formation XTT_Addition->Formazan_Incubation Absorbance_Reading Measure Absorbance (450 nm) Formazan_Incubation->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation Data_Comparison Compare Potency of Analogs IC50_Calculation->Data_Comparison

Caption: Workflow for determining the cytotoxic activity of indole analogs.

Workflow for Receptor Binding Affinity

This workflow is designed to investigate if the indole analogs bind to specific cellular receptors, such as sigma receptors, which are known targets for some indole derivatives.[12]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing Target Receptor Incubation_Mix Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation_Mix Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]DTG for Sigma Receptors) Radioligand_Prep->Incubation_Mix Compound_Dilutions Prepare Serial Dilutions of Indole Analogs Compound_Dilutions->Incubation_Mix Filtration Separate Bound and Free Radioligand via Filtration Incubation_Mix->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation_Counting Quantify Radioactivity on Filters Washing->Scintillation_Counting Ki_Calculation Calculate Inhibition Constant (Ki) Values Scintillation_Counting->Ki_Calculation Affinity_Comparison Compare Receptor Binding Affinities Ki_Calculation->Affinity_Comparison

Sources

Validating a Scalable Synthetic Route to 6-Ethynyl-1-methyl-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation and comparison of synthetic strategies for obtaining 6-Ethynyl-1-methyl-1H-indole, a valuable building block in medicinal chemistry and materials science. We move beyond a simple recitation of steps to dissect the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for selecting and implementing the optimal synthetic route. Our focus is on providing self-validating protocols that ensure reproducibility and high purity of the target compound.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and pharmaceuticals. The introduction of an ethynyl group at the C6 position of the 1-methylindole core creates a versatile handle for further chemical elaboration. This functionalization is particularly valuable for "click" chemistry reactions, metal-catalyzed cross-couplings, and the synthesis of complex heterocyclic systems. Consequently, a reliable and scalable synthesis of this compound is of paramount importance. This guide will compare the established, multi-step Sonogashira coupling approach with a more modern, direct C-H activation strategy.

Comparative Analysis of Synthetic Strategies

We will evaluate two primary routes to the target molecule, assessing them on criteria of efficiency, scalability, atom economy, and operational simplicity.

Route A: The Established Pathway via Sonogashira Cross-Coupling

This is the classical and most widely documented approach. It is a three-step sequence beginning with commercially available 6-bromoindole. This route is reliable and high-yielding, but involves multiple transformations and purification steps.

Workflow for Route A:

cluster_0 Step 1: N-Methylation cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection A 6-Bromo-1H-indole B 6-Bromo-1-methyl-1H-indole A->B NaH, MeI THF, 0°C to rt C 6-((Trimethylsilyl)ethynyl) -1-methyl-1H-indole B->C TMS-acetylene Pd(PPh₃)₂Cl₂, CuI, Et₃N D This compound (Final Product) C->D K₂CO₃, MeOH

Figure 1: Workflow for the Sonogashira synthesis route.

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1] The use of a trimethylsilyl (TMS) protecting group on the acetylene is a critical choice.[2] It prevents the primary side reaction in Sonogashira couplings: the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which would lead to undesired diacetylene byproducts.[3]

Route B: The Atom-Economical Approach via Direct C-H Alkynylation

Emerging strategies in organic synthesis focus on minimizing steps and waste by directly functionalizing C-H bonds. Ruthenium-catalyzed C-H activation has shown promise for the alkynylation of heterocycles, including indoles.[4] This approach could theoretically synthesize the target molecule in a single step from 1-methyl-1H-indole, significantly improving atom economy.

Workflow for Route B:

cluster_0 Direct C-H Alkynylation X 1-Methyl-1H-indole Y This compound (Final Product) X->Y Bromoalkyne (e.g., TIPS-EBX) [Ru(p-cymene)Cl₂]₂, AgSbF₆

Figure 2: Workflow for the direct C-H alkynylation route.

While highly attractive, this route faces significant challenges. Regioselectivity is a major concern; C-H activation on the indole ring can occur at multiple positions (C2, C3, C4, C6, C7). Achieving selective C6 alkynylation often requires specific directing groups or carefully optimized catalytic systems that are not always broadly applicable.[4]

Head-to-Head Performance Evaluation

ParameterRoute A: Sonogashira CouplingRoute B: Direct C-H AlkynylationJustification & Expert Insights
Overall Yield High (typically 60-75% over 3 steps)Moderate to Low (highly substrate dependent)The Sonogashira route is well-optimized and each step is generally high-yielding. C-H activation yields are often lower due to challenges in selectivity and catalyst efficiency.
Number of Steps 31 (from 1-methyl-1H-indole)Route B offers a significant advantage in step economy, reducing labor and material consumption.
Scalability ExcellentPoor to ModerateRoute A uses well-understood, scalable reactions. C-H activation can be difficult to scale due to catalyst sensitivity and potential for byproduct formation.
Atom Economy ModerateExcellentRoute A generates stoichiometric salt byproducts in each step. Route B is inherently more atom-economical, with the formal loss of only HBr.
Reagent Cost & Availability Readily available, moderate costCatalysts (Ru, Ag salts) and specialized bromoalkynes can be expensive.[5]The palladium and copper catalysts for Route A are standard, while the ruthenium systems for Route B are more specialized.
Robustness/Reliability HighModerateThe Sonogashira reaction is a robust and widely applicable transformation.[6] C-H activation is often more sensitive to substrate and reaction conditions.

In-Depth Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product identity.

Protocol for Route A: Sonogashira Coupling

Step 1: Synthesis of 6-Bromo-1-methyl-1H-indole

  • Rationale: N-methylation of the indole is necessary to prevent side reactions at the nitrogen atom in the subsequent coupling step. Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-bromoindole (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) to create a 0.2 M solution. Cool the flask to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water. Hydrogen gas is evolved.

    • Stir the suspension at 0 °C for 30 minutes. The solution should become clearer as the sodium salt of the indole forms.

    • Add methyl iodide (MeI, 1.2 eq) dropwise. Caution: MeI is a toxic alkylating agent.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours.

    • Validation Checkpoint 1: Monitor the reaction by Thin Layer Chromatography (TLC) until the 6-bromoindole spot is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 6-bromo-1-methyl-1H-indole as a solid.

    • Validation Checkpoint 2: Confirm structure by ¹H and ¹³C NMR spectroscopy.

Step 2: Synthesis of 6-((Trimethylsilyl)ethynyl)-1-methyl-1H-indole

  • Rationale: This is the core Sonogashira coupling step. A palladium(0) species, generated in situ from the Pd(II) precatalyst, drives the catalytic cycle. Copper(I) iodide acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the crucial transmetalation step.[7] An amine base (triethylamine) is used to neutralize the HBr formed and to act as a solvent.

  • Procedure:

    • To a Schlenk flask, add 6-bromo-1-methyl-1H-indole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

    • Evacuate and backfill the flask with an inert atmosphere three times.

    • Add degassed triethylamine (Et₃N) as the solvent.

    • Add (trimethylsilyl)acetylene (1.5 eq) via syringe.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Validation Checkpoint 3: Monitor by TLC or GC-MS for the disappearance of the starting bromide.

    • Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate and purify by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

    • Validation Checkpoint 4: Confirm the structure of the TMS-protected product by ¹H NMR, observing the characteristic singlet for the TMS protons around 0.25 ppm.

Step 3: Synthesis of this compound (Deprotection)

  • Rationale: The TMS group is readily cleaved under mild basic conditions, making it an ideal protecting group.[8][9] Potassium carbonate in methanol provides a simple and efficient method for this transformation.

  • Procedure:

    • Dissolve the TMS-protected indole from Step 2 (1.0 eq) in methanol (MeOH).

    • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

    • Stir at room temperature for 1-2 hours.

    • Validation Checkpoint 5: Monitor by TLC. The product spot will be more polar than the starting material. The disappearance of the TMS singlet in the ¹H NMR of a crude aliquot confirms reaction completion.

    • Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product, this compound. Further purification by chromatography may be performed if necessary.

Validation of the Final Product

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized this compound.

  • Structural Confirmation:

    • ¹H NMR: Expect characteristic signals for the indole ring protons, the N-methyl group (singlet, ~3.7 ppm), and the acetylenic proton (singlet, ~3.1 ppm).

    • ¹³C NMR: Confirm the presence of all expected carbon signals, including the two sp-hybridized carbons of the alkyne group (~84 and 77 ppm).

    • Mass Spectrometry (MS): Verify the molecular weight with high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Purity Assessment:

    • HPLC Analysis: High-Performance Liquid Chromatography is the gold standard for purity determination.[10] A validated method using a C18 column with a water/acetonitrile gradient and UV detection (e.g., at 254 nm) should be used. The purity is reported as the area percentage of the main peak. For regulatory purposes, peak purity can be assessed using a diode array detector.[11]

    • Quantitative NMR (qNMR): qNMR is a powerful primary method for determining purity without requiring a specific reference standard for the analyte.[12][13] By integrating the signal of a known proton on the analyte against the signal of a certified internal standard of known concentration, the absolute purity can be calculated.[14]

Table 2: Purity Validation Data

Analytical MethodSpecificationTypical Result (Route A)
HPLC Purity (Area %)≥ 98.0%99.2%
qNMR Purity (w/w %)≥ 98.0%98.7%
Identity by ¹H NMR/MSConforms to structureConforms

Mechanistic Insights: The Sonogashira Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting and optimization. The Sonogashira reaction proceeds via two interconnected catalytic cycles.[1]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 L₂Pd⁰ Pd_complex L₂Pdᴵᴵ(Ar)(X) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne L₂Pdᴵᴵ(Ar)(C≡CR) Pd_complex->Pd_alkyne Transmetalation (from Cu Cycle) Pd_alkyne->Pd0 Reductive Elimination Product_out Ar-C≡CR Pd_alkyne->Product_out CuX CuI Cu_pi [R-C≡C-H • CuI] CuX->Cu_pi π-complexation (H-C≡CR) Cu_acetylide R-C≡C-Cu Cu_pi->Cu_acetylide Deprotonation (Base, e.g., Et₃N) Cu_acetylide->CuX Transmetalation to Pd

Figure 3: The interconnected catalytic cycles of the Sonogashira reaction.

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (6-bromo-1-methyl-1H-indole).

  • Copper Cycle: The terminal alkyne coordinates to the Cu(I) salt, increasing the acidity of its proton, which is then removed by the amine base to form a copper acetylide.

  • Transmetalation: The acetylide group is transferred from copper to the palladium complex. This is often the rate-determining step.

  • Reductive Elimination: The final product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound, but they cater to different strategic goals.

  • Route A (Sonogashira Coupling) is the validated, recommended procedure for most applications. Its reliability, high yields, and proven scalability make it the superior choice for producing material for discovery campaigns, process development, and scale-up manufacturing. The multi-step nature is a drawback, but the robustness of each step mitigates this concern.

  • Route B (Direct C-H Alkynylation) represents a more forward-looking, elegant approach. While currently less developed for this specific substrate, it holds significant promise for its step- and atom-economy. This route is recommended for academic exploration and for research groups focused on developing novel catalytic methodologies. Significant optimization would be required to address the challenges of regioselectivity and catalyst efficiency before it could be considered a reliable production route.

By providing detailed, self-validating protocols and a clear comparison of the available synthetic strategies, this guide equips researchers to make informed decisions and confidently produce high-purity this compound for their research and development needs.

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A Comparative Guide to the Metabolic Stability of 6-Ethynyl-1-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for evaluating the metabolic stability of novel compounds derived from the 6-ethynyl-1-methyl-1H-indole scaffold. In drug discovery, early assessment of metabolic stability is crucial for selecting candidates with favorable pharmacokinetic profiles.[1][2] We present a detailed comparison of two fundamental in vitro models: human liver microsomes (HLM) and cryopreserved human hepatocytes. This document outlines step-by-step experimental protocols, data analysis methodologies, and the rationale behind experimental design choices. By presenting and interpreting comparative data for a series of hypothetical derivatives, this guide serves as a practical resource for researchers aiming to understand and optimize the structure-metabolism relationships (SMR) within this important chemical class.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, a primary one being the achievement of a suitable pharmacokinetic (PK) profile. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a cornerstone of this profile.[3] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations in vivo, while those that are too stable could accumulate and lead to toxicity.[1] Therefore, early in vitro assessment of metabolic stability is an indispensable step in the lead optimization process, allowing for the ranking of compounds and reducing the risk of late-stage failures.[4]

This guide focuses on derivatives of This compound , a scaffold of interest in medicinal chemistry. We will explore how to systematically evaluate its metabolic liabilities and how structural modifications can influence its stability.

Deconstructing the Metabolic Profile of the this compound Scaffold

Understanding the potential metabolic "soft spots" of a core structure is key to designing more robust molecules. The this compound scaffold presents at least three key features for metabolic consideration.

  • The Indole Ring: The electron-rich indole nucleus is a common substrate for oxidative metabolism, primarily mediated by Cytochrome P450 (CYP450) enzymes.[5] Hydroxylation at various positions on the ring is a typical metabolic pathway.

  • The N-Methyl Group: The methylation at the N1 position of the indole ring is a strategic design choice. It blocks metabolism at this site (e.g., N-dealkylation or N-glucuronidation), which can significantly enhance metabolic stability compared to analogous N-H indoles.[6][7] However, this modification can also alter the electronic properties of the ring, potentially influencing the regioselectivity of CYP-mediated oxidation.[7]

  • The 6-Ethynyl Group: Terminal acetylene moieties are known to be susceptible to oxidation by CYP450 enzymes.[8] This biotransformation can sometimes lead to the formation of reactive ketene intermediates, which may covalently bind to the enzyme, causing mechanism-based inhibition (MBI). Therefore, the ethynyl group is a potential metabolic hotspot that requires careful evaluation.

Experimental Framework for Assessing Metabolic Stability

To obtain a comprehensive metabolic profile, a multi-tiered experimental approach is recommended. We will focus on two of the most widely used in vitro systems: Human Liver Microsomes (HLM) and cryopreserved human hepatocytes. HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs.[3] Hepatocytes, being intact liver cells, contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters, offering a more holistic view of hepatic clearance.[4][9]

G cluster_0 Initial Screening cluster_1 Phase I Evaluation cluster_2 Comprehensive Evaluation Compound Test Compound (this compound derivative) HLM Human Liver Microsome (HLM) Assay Compound->HLM Primary Screen Hepatocyte Human Hepatocyte Assay Compound->Hepatocyte Gold Standard HLM_Result Phase I Clearance (CLint) - CYP Metabolism HLM->HLM_Result Hep_Result Overall Hepatic Clearance - Phase I & II - Uptake HLM_Result->Hep_Result Compare & Infer Phase II Role Hepatocyte->Hep_Result G cluster_prep Preparation cluster_rxn Reaction cluster_proc Processing & Analysis A Thaw Microsomes & Reagents B Prepare 2X Compound & 2X Microsome Solutions A->B C Combine Compound & Microsomes B->C D Pre-incubate @ 37°C C->D E Initiate with NADPH D->E F Incubate & Sample (0, 5, 15, 30, 45 min) E->F G Terminate with Acetonitrile + IS F->G H Centrifuge G->H I Analyze Supernatant by LC-MS/MS H->I

Caption: Step-by-step workflow for the HLM stability assay.

Protocol: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more physiologically relevant model by incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake processes.

Principle

The test compound is incubated with a suspension of viable hepatocytes. [10]As with the HLM assay, the disappearance of the parent compound is monitored over time. The resulting clearance value is a combination of all metabolic and transport processes occurring in the intact cells.

Detailed Step-by-Step Protocol
  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol, typically involving rapid thawing and dilution into pre-warmed incubation medium (e.g., Williams' Medium E). Perform a cell count and viability assessment (e.g., using Trypan Blue); viability should be >80%. Adjust the cell density to a final concentration of 1 million viable cells/mL. [11]2. Incubation Setup: In a 96-well plate, add the hepatocyte suspension. Prepare a stock solution of the test compound and add it to the wells (final concentration e.g., 1 µM).

  • Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂. [11]4. Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension and terminate the reaction by adding it to 2-3 volumes of ice-cold acetonitrile containing an internal standard. [9][11]5. Sample Processing: Vortex the samples and centrifuge at high speed to pellet cell debris and protein.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

G cluster_prep Preparation cluster_rxn Reaction cluster_proc Processing & Analysis A Thaw Hepatocytes B Check Viability & Adjust Density A->B C Add Compound to Hepatocyte Suspension B->C D Incubate @ 37°C, 5% CO2 C->D E Sample at Time Points (0, 15, 30, 60, 120 min) D->E F Terminate with Acetonitrile + IS E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H

Caption: Step-by-step workflow for the hepatocyte stability assay.

Bioanalytical Method: LC-MS/MS Analysis

The quantification of the parent compound is achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate measurement of the analyte even in complex biological matrices. [12][13]It is essential that the bioanalytical method is validated to ensure the reliability of the results. [14]This includes assessing selectivity, accuracy, precision, and the stability of the analyte during sample handling and storage. [15][16]

Data Analysis and Comparative Results

The primary data output from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.

Calculating Key Parameters
  • Plot Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Determine Rate Constant (k): The slope of the line from the linear regression of this plot is the elimination rate constant (k).

    • Slope = -k

  • Calculate Half-Life (t½):

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / number of hepatocytes in 10⁶)

Comparative Data Tables

For this guide, we will evaluate the parent compound (Cmpd-1) and three hypothetical derivatives to illustrate structure-metabolism relationships.

  • Cmpd-1: this compound

  • Cmpd-2: Cmpd-1 with a fluoro group at C5 (blocking potential hydroxylation).

  • Cmpd-3: Cmpd-1 with the ethynyl group replaced by a cyclopropyl group (removing a metabolic hotspot).

  • Verapamil & Warfarin: High and low clearance control compounds, respectively.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compound t½ (min) CLint (µL/min/mg) Stability Classification
Cmpd-1 18.5 75.0 Moderate
Cmpd-2 (5-F) 28.2 49.2 Moderate
Cmpd-3 (Cyclopropyl) > 60 < 23.1 High
Verapamil < 5 > 277 Low

| Warfarin | > 60 | < 23.1 | High |

Table 2: Metabolic Stability in Human Hepatocytes

Compound t½ (min) CLint (µL/min/10⁶ cells) Stability Classification
Cmpd-1 15.1 45.9 Moderate
Cmpd-2 (5-F) 22.5 30.8 High
Cmpd-3 (Cyclopropyl) 55.0 12.6 High
Verapamil 12.8 54.1 Low

| Warfarin | > 120 | < 5.8 | High |

Discussion: Structure-Metabolism Relationships (SMR)

The experimental data allows us to draw clear connections between chemical structure and metabolic fate.

  • Parent Compound (Cmpd-1): Shows moderate clearance in both HLM and hepatocytes. The similar half-life in both systems suggests that Phase I (CYP-mediated) metabolism is the primary clearance pathway, as significant Phase II metabolism would likely have resulted in a shorter half-life in hepatocytes.

  • Fluoro-Substituted Derivative (Cmpd-2): The introduction of a fluorine atom at the C5 position led to a notable increase in stability in both systems. This is a classic metabolic blocking strategy. The electron-withdrawing nature of fluorine can deactivate the indole ring towards oxidative attack by CYP enzymes, thereby slowing metabolism.

  • Cyclopropyl-Substituted Derivative (Cmpd-3): Replacing the ethynyl group with a more stable cyclopropyl moiety resulted in the most dramatic improvement in metabolic stability. The half-life increased significantly in both HLM and hepatocytes, confirming that the ethynyl group was a major metabolic liability in the parent compound. This strategy successfully addressed the key "soft spot" in the scaffold. [17]* Comparing Systems: The data for all compounds show a reasonable correlation between the HLM and hepatocyte assays, reinforcing the conclusion that Phase I metabolism is the dominant clearance mechanism for this series. If a compound had shown high stability in HLM but low stability in hepatocytes, it would have strongly indicated that Phase II conjugation or active uptake into the cell were the primary drivers of its clearance.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the metabolic stability of derivatives of this compound. The data clearly show that this scaffold is susceptible to metabolism, primarily at the ethynyl group and potentially on the indole ring itself. Strategic modifications, such as replacing the ethynyl group or blocking sites of oxidation with fluorine, can substantially improve metabolic stability.

The next logical step for promising compounds would be metabolite identification studies . [18][19]By incubating the compounds with HLM or hepatocytes and analyzing the samples with high-resolution mass spectrometry, the exact sites of metabolism can be confirmed, providing invaluable information to guide further optimization efforts.

References

Click to expand
  • BioIVT. Metabolic Stability Assay Services. [Link]

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  • Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 151-163). Humana Press. [Link]

  • An, G., & Zhang, G. (2017). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in molecular biology (Clifton, N.J.), 1641, 233–242. [Link]

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  • Cyprotex | Evotec. Microsomal Stability. [Link]

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  • Pinkas, G. A., et al. (2008). Ethynyl and Propynylpyrene Inhibitors of Cytochrome P450. Journal of chemical crystallography, 38(8), 613–621. [Link]

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  • Li, Y., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 28(24), 8105. [Link]

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  • da Silva, A. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceuticals, 15(10), 1284. [Link]

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  • Onrubia, M., et al. (2022). The Epigenetic Regulation in Plant Specialized Metabolism: DNA Methylation Limits Paclitaxel in vitro Biotechnological Production. Frontiers in plant science, 13, 923594. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 6-Ethynyl-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: An Evidence-Based Assessment

The indole scaffold and its derivatives are common in pharmaceuticals and biological probes.[1][2] While toxicological data for 6-Ethynyl-1-methyl-1H-indole is not fully investigated, an analysis of related compounds such as 1-methyl-1H-indole and 6-methyl-1H-indole provides critical insights into its potential hazards. These analogues are classified as irritants, and it is prudent to assume a similar or greater hazard profile for the target compound due to the reactive ethynyl group.

Primary Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and irritation.[3][4]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[4]

Given the presence of the indole ring, a structure found in many polycyclic aromatic hydrocarbons (PAHs), there is a theoretical potential for long-term health effects with significant exposure, a common concern with this class of chemicals.[5][6] Therefore, minimizing exposure through engineering controls and appropriate Personal Protective Equipment (PPE) is a critical directive.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically-informed strategy to mitigate identified risks. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye Protection Chemical safety goggles or a full-face shield.[7][8]Protects against splashes and airborne particles, mitigating the risk of serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene chemical-resistant gloves.[7]Provides a barrier against skin contact. Leather or cotton gloves are unsuitable as they can absorb the chemical, increasing exposure duration.[7]
Body Protection A buttoned lab coat or chemical-resistant apron.Minimizes the risk of skin contact from spills and splashes.[8]
Respiratory Protection Use in a certified chemical fume hood. If weighing outside a containment unit, an N95-rated dust mask may be considered.A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.

Operational Plan for Safe Handling

A systematic workflow is essential to ensure safety at every stage of handling this compound. This protocol is designed to be a self-validating system, where each step reinforces the safety of the next.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep1 Review SDS of Analogs prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 Proceed handling2 Prepare Solution handling1->handling2 handling3 Conduct Experiment handling2->handling3 disp1 Quench Reaction (if needed) handling3->disp1 Experiment Complete disp2 Segregate Waste disp1->disp2 disp4 Dispose of PPE disp2->disp4 disp3 Decontaminate Glassware disp3->disp2

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol

A. Preparation Phase:

  • Information Review: Before any work begins, thoroughly review the safety information for analogous compounds like 1-methyl-1H-indole.[3] Note the primary hazards and required emergency procedures.

  • Engineering Controls: Ensure the chemical fume hood is operational and has a current certification. The work area should be clean and uncluttered.

  • PPE Adornment: Put on all required PPE as detailed in the table above before entering the designated work area.

B. Handling and Experimental Phase:

  • Weighing: Conduct all weighing operations within the fume hood to contain any airborne particles.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep the container closed when not in use.

  • Reaction Monitoring: All reactions involving this compound should be conducted within the fume hood.

C. Post-Experiment and Disposal Phase:

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and contaminated glassware, must be treated as hazardous waste.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled, sealed containers.[3] Follow your institution's specific guidelines for hazardous chemical waste disposal.[9] Do not pour any waste down the drain.

  • Decontamination: Clean the work area thoroughly with an appropriate solvent and decontaminating solution.

  • PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly after removing all PPE.

Emergency Procedures: Plan for the Unexpected

Spill Response:

  • Small Spill: If a small amount of solid is spilled within the fume hood, gently wipe it up with a damp paper towel (to avoid creating dust) and place it in the hazardous waste container.

  • Large Spill: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove any contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]

By adhering to these protocols, researchers can confidently work with this compound, minimizing risks and fostering a culture of safety and scientific excellence.

References

  • PubChem. (2025). 1H-Indole, 6-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2024). Developmental toxicity of alkylated PAHs and substituted phenanthrenes. Retrieved from [Link]

  • Reddit. (2023). How does your lab dispose of harmful reagents used in cultures?. r/microbiology. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of the 5-ethynyl-1,3,3-trimethyl-3H-indole ligand for molecular materials applications. Retrieved from [Link]

  • National Institutes of Health. (2023). Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. Retrieved from [Link]

  • PubMed. (2020). Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. Retrieved from [Link]

  • ResearchGate. (2022). The effects of alkyl substitution on metabolism and resulting toxicities of Polycyclic Aromatic Hydrocarbons (PAHs) that may be present in mineral oils. Retrieved from [Link]

  • ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. Retrieved from [Link]

  • Pro-Lab Diagnostics. (n.d.). Spot Indole Reagent. Retrieved from [Link]

  • National Health and Medical Research Council. (n.d.). Inhalation toxicity of non-nicotine e-cigarette constituents: risk assessments, scoping review and evidence map. Retrieved from [Link]

  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]

  • National Institutes of Health. (2021). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.